N-(4-chlorobenzyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXJABFVIDLTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405957 | |
| Record name | N-(4-chlorobenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19271-24-0 | |
| Record name | N-(4-chlorobenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-chlorophenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-chlorobenzyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for N-(4-chlorobenzyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug development. Two primary and efficient synthetic routes are detailed: Reductive Amination and N-Alkylation. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of the synthetic workflows and pathways to facilitate understanding and implementation in a laboratory setting. The information is curated for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical development.
Introduction
This compound is a secondary amine featuring a cyclopropyl moiety and a 4-chlorobenzyl group. The unique structural and electronic properties of the cyclopropyl ring, combined with the substituted aromatic system, make this compound an attractive scaffold for the development of novel therapeutic agents. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate the conformational rigidity of drug candidates. This guide explores the most practical and efficient methods for the synthesis of this key intermediate.
Synthetic Pathways
Two principal synthetic strategies for the preparation of this compound are presented: Reductive Amination of cyclopropanecarboxaldehyde and N-Alkylation of cyclopropylamine.
Reductive Amination
Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds. This approach involves the reaction of cyclopropanecarboxaldehyde with 4-chlorobenzylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. Various reducing agents can be employed, with sodium triacetoxyborohydride and catalytic hydrogenation being common choices due to their selectivity and mild reaction conditions.
-
Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M) in a round-bottom flask, add 4-chlorobenzylamine (1.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
N-Alkylation
Direct N-alkylation of cyclopropylamine with 4-chlorobenzyl chloride offers a straightforward alternative for the synthesis of the target compound. This method involves a nucleophilic substitution reaction where the nitrogen atom of cyclopropylamine attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Setup: In a round-bottom flask, dissolve cyclopropylamine (2.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) (0.5 M). Add a base, such as potassium carbonate (K₂CO₃) (2.5 eq) or triethylamine (Et₃N) (2.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-chlorobenzyl chloride (1.0 eq) in the same solvent dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the described synthetic methods. These values are representative and may vary based on the specific reaction scale and conditions.
Table 1: Reductive Amination Data
| Parameter | Value |
| Starting Materials | Cyclopropanecarboxaldehyde, 4-Chlorobenzylamine |
| Reagents | Sodium Triacetoxyborohydride, Dichloromethane |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 80-90% |
| Purity (Post-Chromatography) | >98% |
Table 2: N-Alkylation Data
| Parameter | Value |
| Starting Materials | Cyclopropylamine, 4-Chlorobenzyl chloride |
| Reagents | Potassium Carbonate, Acetonitrile |
| Reaction Time | 6-12 hours |
| Reaction Temperature | 60-80 °C |
| Typical Yield | 75-85% |
| Purity (Post-Chromatography) | >98% |
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Synthetic pathways to this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Conclusion
This technical guide has detailed two robust and efficient methods for the synthesis of this compound. Both Reductive Amination and N-Alkylation provide viable pathways to the target compound, with the choice of method depending on factors such as starting material availability, desired scale, and laboratory capabilities. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers in the fields of synthetic and medicinal chemistry, enabling the proficient preparation of this important molecular building block.
N-(4-chlorobenzyl)cyclopropanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropyl group and a 4-chlorobenzyl moiety. This structure is of significant interest in medicinal chemistry due to the presence of the cyclopropane ring, a motif known to enhance metabolic stability and target binding, and the 4-chlorobenzyl group, which is common in pharmacologically active compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential biological significance by drawing comparisons with structurally related compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this compound and its derivatives.
Chemical and Physical Properties
| Property | Predicted Value | Reference Compounds |
| Molecular Formula | C₁₀H₁₂ClN | N/A (Calculated) |
| Molecular Weight | 181.66 g/mol [4] | 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride[4] |
| Appearance | Colorless to pale yellow liquid | 4-Chlorobenzylamine is a colorless liquid[2] |
| Boiling Point | Estimated ~250-270 °C at 760 mmHg | N-(4-chlorobenzyl)cyclopentanamine (301.8°C)[1], 4-Chlorobenzylamine (215 °C)[3] |
| Density | Estimated ~1.1 g/cm³ | N-(4-chlorobenzyl)cyclopentanamine (1.1 g/cm³)[1], 4-Chlorobenzylamine (1.164 g/mL)[3] |
| Solubility | Likely soluble in organic solvents (e.g., ethanol, DMSO), sparingly soluble in water. | General characteristic of similar amines. |
| pKa | Estimated 9-10 | Based on the basicity of secondary amines. |
| XLogP3 | 2.2[4] | 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride[4] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a plausible and commonly employed method would be reductive amination. This involves the reaction of cyclopropanamine with 4-chlorobenzaldehyde in the presence of a reducing agent.
Proposed Synthetic Pathway: Reductive Amination
The reaction proceeds in two main steps:
-
Imine Formation: The primary amine (cyclopropanamine) reacts with the aldehyde (4-chlorobenzaldehyde) to form a Schiff base (imine) intermediate.
-
Reduction: The imine is then reduced to the secondary amine by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).
Detailed Experimental Protocol
-
Materials:
-
Cyclopropanamine
-
4-Chlorobenzaldehyde
-
Methanol (or another suitable solvent like dichloromethane)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.
-
Add cyclopropanamine (1-1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1M HCl to a pH of ~2.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted aldehyde.
-
Basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of ~9.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
-
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of this compound and data from analogous compounds[5][6][7][8][9][10].
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Benzyl Protons: A singlet around δ 3.7-4.0 ppm for the -CH₂- group.
-
Cyclopropyl Protons: Complex multiplets in the upfield region (δ 0.3-1.0 ppm) for the cyclopropyl ring protons and a multiplet for the CH proton attached to the nitrogen.
-
N-H Proton: A broad singlet, the chemical shift of which will depend on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm).
-
Benzyl Carbon: A signal around δ 50-55 ppm for the -CH₂- group.
-
Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm).
-
-
IR Spectroscopy:
-
N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands around 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
-
C-N Stretch: An absorption in the range of 1000-1200 cm⁻¹.
-
C-Cl Stretch: A strong band in the fingerprint region, typically around 700-800 cm⁻¹.
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (181.66), with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak due to the presence of the ³⁷Cl isotope.
-
Major Fragments: A prominent fragment corresponding to the loss of the cyclopropyl group, and a base peak corresponding to the 4-chlorobenzyl cation.
-
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been explicitly reported. However, the structural motifs present suggest several potential areas of pharmacological interest.
-
Cyclopropane-Containing Compounds: The cyclopropane ring is a stable bioisostere for other groups and is found in numerous bioactive molecules with a wide range of activities, including antibacterial, antifungal, antiviral, and antitumor properties[11]. Its inclusion in drug candidates can improve metabolic stability and binding affinity[12].
-
4-Chlorobenzyl Moiety: The 4-chlorophenyl group is a common substituent in drugs and is known to influence lipophilicity and binding interactions. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a potent and selective dopamine D4 ligand[13]. Other compounds containing this moiety have shown activity as tyrosine kinase inhibitors[14] and have been investigated for antiprotozoal activity[15].
-
Potential as a CNS Agent: Given the structural similarities to known dopamine receptor ligands, this compound could potentially interact with targets in the central nervous system. Further investigation into its binding profile at various receptors would be necessary to explore this potential.
-
Antimicrobial and Anticancer Potential: The combination of the cyclopropane and 4-chlorobenzyl groups could lead to compounds with antimicrobial or anticancer properties, as seen in various derivatives of these scaffolds[11][14].
Visualizations
Synthetic Workflow
Caption: Proposed synthesis of this compound via reductive amination.
Potential Biological Investigation Workflow
Caption: Logical workflow for the biological evaluation of this compound.
Conclusion
This compound represents a molecule of interest for further investigation in drug discovery and development. While specific experimental data is sparse, this technical guide consolidates predicted properties and plausible experimental approaches based on sound chemical principles and data from analogous structures. The combination of the metabolically robust cyclopropane ring and the electronically and sterically influential 4-chlorobenzyl group makes this compound a promising scaffold for developing novel therapeutics, potentially targeting the central nervous system or exhibiting antimicrobial or anticancer activities. The provided synthetic and biological investigation workflows offer a roadmap for future research into this and related compounds.
References
- 1. chembk.com [chembk.com]
- 2. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzylamine 98 104-86-9 [sigmaaldrich.com]
- 4. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride | C10H12ClN | CID 23106132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. lehigh.edu [lehigh.edu]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chlorobenzyl alcohol(873-76-7) 1H NMR [m.chemicalbook.com]
- 11. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of N-(4-chlorobenzyl)cyclopropanamine
An In-depth Technical Guide on the Physical Properties of N-(4-chlorobenzyl)cyclopropanamine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the known , a compound of interest in chemical and pharmaceutical research. Due to the limited availability of published experimental data for this specific molecule, this document also presents standardized, detailed experimental protocols that can be employed for its characterization.
Core Physical Properties
This compound, with the CAS number 19271-24-0, is a secondary amine. The available physical and chemical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN | Acmec Biochemical[1] |
| Molecular Weight | 181.66 g/mol | Acmec Biochemical[1] |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| Purity | 90-95% | Various Suppliers[2][3] |
| Boiling Point | 264.2°C at 760 mmHg | N/A[3] |
| Flash Point | 113.6°C | N/A[3] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key . These are generalized protocols for amines and can be adapted for this specific compound.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid sample.
Apparatus:
-
Thiele tube
-
Micro burner or other heat source
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tube (sealed at one end)
-
Mineral oil or other suitable heating fluid
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Fill the Thiele tube with mineral oil to the level of the side arm.
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer and attached test tube into the Thiele tube, with the oil level above the sample but below the top of the test tube.
-
Gently heat the side arm of the Thiele tube with a micro burner. This will induce convection currents in the oil, ensuring uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density (Pycnometer Method)
This method provides a precise measurement of the density of a liquid.
Apparatus:
-
Pycnometer (a specific volume glass flask)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.
-
Adjust the volume of the water to the pycnometer's calibration mark, ensuring no air bubbles are present.
-
Dry the outside of the pycnometer and weigh it.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and repeat steps 3-5.
-
The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water_at_T where:
-
Mass_sample is the mass of the this compound.
-
Mass_water is the mass of the water.
-
Density_water_at_T is the known density of water at the experimental temperature.
-
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative assessment of solubility in various solvents.
Apparatus:
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Label a series of test tubes for different solvents (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Add 1 mL of each solvent to the corresponding test tube.
-
To each test tube, add a small, measured amount of this compound (e.g., 10 mg for a semi-quantitative test).
-
Vortex each tube for 30 seconds.
-
Visually inspect for dissolution. If the solution is clear, the compound is soluble. If it is cloudy or a precipitate remains, it is sparingly soluble or insoluble.
-
For a more quantitative measure, gradually add more of the compound until saturation is reached.
Potential Biological Activity and Experimental Workflow
While no specific biological activities for this compound have been reported in the literature, structurally related compounds containing cyclopropane and chloro-benzyl moieties have shown antimicrobial and antimycobacterial activities.[4][5] Therefore, a logical first step in the biological characterization of this compound would be to screen it for similar activities.
Below is a proposed experimental workflow for such a screening process.
Caption: Proposed workflow for biological activity screening.
This workflow outlines a systematic approach to first identify any potential antimicrobial or antimycobacterial effects, then to quantify this activity and assess its selectivity, and finally to investigate the underlying mechanism of action. This provides a solid foundation for any future drug development efforts based on this compound.
References
- 1. 19271-24-0[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. N-[(4-Chlorophenyl)methyl]cyclopropanamine | 19271-24-0 [sigmaaldrich.com]
- 3. N-[(4-chlorophenyl)methyl]cyclopropanamine19271-24-0,Purity90%_Princeton BioMolecular Research, Inc. [molbase.com]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential Mechanisms of Action of N-(4-chlorobenzyl)cyclopropanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorobenzyl)cyclopropanamine is a synthetic molecule featuring a core cyclopropanamine scaffold. While specific pharmacological data for this exact compound is not extensively available in public-domain scientific literature, its structural motifs are characteristic of a well-established class of bioactive compounds. This technical guide synthesizes the current understanding of the primary molecular targets of N-substituted cyclopropanamine derivatives: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). By examining the structure-activity relationships and established mechanisms of analogous compounds, this document provides a comprehensive overview of the probable biological activities of this compound, offering a foundational resource for researchers initiating studies on this or structurally related molecules. Detailed experimental protocols for assessing these potential activities are also provided.
Introduction
The cyclopropanamine moiety is a key pharmacophore present in a range of biologically active compounds. Its strained three-membered ring and primary amine group confer unique electronic and conformational properties that facilitate interactions with specific enzyme active sites. Historically, cyclopropanamine derivatives, most notably tranylcypromine, were developed as irreversible inhibitors of Monoamine Oxidase (MAO), a critical enzyme in neurotransmitter metabolism, leading to their use as antidepressants.[1][2] More recently, the same chemical scaffold has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation and cancer pathogenesis.[3][4][5]
Given the structural similarity of this compound to known MAO and LSD1 inhibitors, it is highly probable that its mechanism of action involves the modulation of one or both of these enzymes. This guide will explore these two potential mechanisms in detail.
Potential Mechanism of Action I: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are a family of flavin adenine dinucleotide (FAD)-dependent enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other biogenic amines.[1][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of MAO inhibitors (MAOIs).[1]
The cyclopropanamine core of compounds like this compound can act as a mechanism-based irreversible inhibitor of MAO. The proposed mechanism involves the oxidation of the amine by the FAD cofactor, leading to the formation of a reactive cyclopropyliminium ion. This intermediate can then undergo nucleophilic attack by the reduced FAD cofactor or a nearby active site residue, resulting in a stable covalent adduct and inactivation of the enzyme.[7]
Signaling Pathway: MAO Inhibition
Caption: MAO Inhibition Pathway.
Potential Mechanism of Action II: Lysine-Specific Demethylase 1 (LSD1) Inhibition
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is another FAD-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone tails (specifically H3K4 and H3K9).[3][5] The demethylation activity of LSD1 is critical for regulating gene expression, and its dysregulation has been linked to the development of various cancers.[4][5]
Similar to its interaction with MAO, the cyclopropanamine moiety can act as an irreversible inhibitor of LSD1. The inhibition mechanism is also thought to involve the formation of a covalent adduct with the FAD cofactor within the enzyme's active site.[3] By inhibiting LSD1, compounds like this compound could potentially alter gene expression patterns, leading to the reactivation of tumor suppressor genes and the induction of cancer cell differentiation.[4]
Signaling Pathway: LSD1 Inhibition
Caption: LSD1 Inhibition Pathway.
Structure-Activity Relationship (SAR) Insights
While specific data for this compound is unavailable, SAR studies on analogous cyclopropanamine derivatives provide valuable insights into the determinants of potency and selectivity for MAO and LSD1.
Table 1: Structure-Activity Relationship Summary for Cyclopropanamine Derivatives
| Structural Feature | Observation for MAO Inhibition | Observation for LSD1 Inhibition |
| N-Substitution | Small alkyl or benzyl groups are generally well-tolerated. The nature of the substituent can influence selectivity for MAO-A vs. MAO-B. | Larger, more complex N-substituents, often incorporating amino acid-like moieties, can enhance potency and selectivity for LSD1 over MAOs. |
| Aryl Ring Substitution (on benzyl group) | Electron-withdrawing or -donating groups on the phenyl ring of N-benzyl derivatives can modulate activity. The 4-chloro substitution is common in bioactive molecules. | Substitution patterns on the aryl ring can significantly impact binding affinity within the LSD1 active site.[3] |
| Cyclopropane Stereochemistry | The stereochemistry of the cyclopropane ring can be a critical determinant of inhibitory activity. | The trans isomer of 2-phenylcyclopropanamine derivatives is generally more potent for LSD1 inhibition.[3] |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays are required. The following are representative protocols for assessing MAO and LSD1 inhibition.
MAO Inhibition Assay (Amplex Red Method)
This is a common fluorometric assay to determine the inhibitory potency (IC50) of a compound against MAO-A and MAO-B.
-
Principle: The MAO-catalyzed oxidation of a substrate (e.g., p-tyramine) produces hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the highly fluorescent compound resorufin. An inhibitor will reduce the rate of resorufin formation.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Add recombinant human MAO-A or MAO-B enzyme to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a substrate mix containing p-tyramine, HRP, and Amplex Red.
-
Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by non-linear regression.
-
LSD1 Inhibition Assay (In Vitro Demethylase Assay)
This assay measures the ability of a compound to inhibit the demethylase activity of LSD1.
-
Principle: The assay uses a biotinylated histone H3 peptide substrate containing a mono- or di-methylated lysine. LSD1 activity removes the methyl group(s), and the resulting demethylated peptide is detected using a specific antibody and a secondary detection system (e.g., chemiluminescence or fluorescence).
-
Procedure:
-
Add recombinant human LSD1 enzyme to the wells of a microplate.
-
Add serial dilutions of this compound.
-
Add the biotinylated H3K4me2 peptide substrate and incubate at 37°C to allow the enzymatic reaction to proceed.
-
Stop the reaction and add a primary antibody that specifically recognizes the demethylated H3K4 product.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal.
-
Add the appropriate substrate for the secondary antibody's enzyme and measure the signal.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: In Vitro Experimental Workflow.
Conclusion
Further research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the pharmacological profile of this compound. Such studies will be crucial in determining its potential therapeutic applications, whether in the realm of neuroscience as a modulator of neurotransmitter levels or in oncology as an epigenetic modifier. This document serves as a foundational guide for researchers embarking on the investigation of this and structurally related compounds.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
A Technical Guide to the Anticipated Biological Activity of N-(4-chlorobenzyl)cyclopropanamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available information on compounds structurally related to N-(4-chlorobenzyl)cyclopropanamine to project its likely biological activities. As of the date of this publication, specific experimental data for this compound is not available in the cited literature.
Introduction
This compound belongs to the class of cyclopropylamine derivatives, a chemical scaffold known for a diverse range of biological activities. The core structure, featuring a cyclopropylamine moiety linked to a substituted benzyl group, is reminiscent of known enzyme inhibitors and pharmacologically active agents. This technical guide provides a comprehensive overview of the anticipated biological activity of this compound, with a primary focus on its potential as a monoamine oxidase (MAO) inhibitor. This projection is based on the well-documented activities of structurally similar compounds. The guide details a plausible synthetic route, the likely mechanism of action, and relevant experimental protocols for its characterization.
Projected Biological Activity and Mechanism of Action
Based on the established pharmacology of analogous compounds, this compound is strongly predicted to function as an inhibitor of monoamine oxidases (MAO). Cyclopropylamines are a well-documented class of MAO inhibitors, with some members, such as tranylcypromine, being clinically used antidepressants[1].
Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine[2][3]. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities[2]. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the brain, which is the basis for the therapeutic effect of MAO inhibitors in depression and neurodegenerative diseases like Parkinson's disease[4].
The inhibitory action of cyclopropylamines on MAO is often mechanism-based and irreversible[1]. The proposed mechanism involves the enzymatic oxidation of the cyclopropylamine to a reactive intermediate that subsequently forms a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation[1].
Quantitative Data for Structurally Related MAO Inhibitors
While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of related cyclopropylamine derivatives and standard reference inhibitors against MAO-A and MAO-B. This data provides a benchmark for the expected potency of this compound.
| Compound | Target | IC50 (nM) | Assay Conditions |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | Pre-incubation for 30 min |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | Pre-incubation for 30 min |
| Tranylcypromine | MAO-B | 74 | Pre-incubation for 30 min |
| Tranylcypromine | MAO-A | Not specified | - |
| Clorgyline (Reference Inhibitor) | MAO-A | - | Used as a selective MAO-A inhibitor |
| Selegiline (Reference Inhibitor) | MAO-B | - | Used as a selective MAO-B inhibitor |
Data sourced from a study on cis-cyclopropylamines as MAO inhibitors[1].
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves the nucleophilic substitution of 4-chlorobenzyl chloride with cyclopropanamine. This method is adapted from the synthesis of similar N-substituted benzylamines[5].
Materials:
-
4-chlorobenzyl chloride
-
Cyclopropanamine
-
Sodium hydroxide
-
Acetonitrile
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 4-chlorobenzyl chloride in acetonitrile is prepared.
-
This solution is added to a mixture of cyclopropanamine, sodium hydroxide, acetonitrile, and water.
-
The reaction mixture is stirred at room temperature. An exothermic reaction may be observed.
-
After the reaction is complete (monitored by TLC or LC-MS), the mixture is poured into water.
-
The organic phase is extracted with diethyl ether.
-
The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield this compound.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound against human recombinant MAO-A and MAO-B. The protocol is based on established methods using a chemiluminescent assay[2][6].
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (or similar) containing a luminogenic MAO substrate and Luciferin Detection Reagent
-
This compound (test compound)
-
Clorgyline (MAO-A selective inhibitor, positive control)
-
Selegiline (MAO-B selective inhibitor, positive control)
-
Dimethyl sulfoxide (DMSO)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound at various concentrations.
-
Enzyme Reaction:
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).
-
Add the test compound at different concentrations to the wells. Include wells with positive controls (clorgyline for MAO-A, selegiline for MAO-B) and a vehicle control (DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for potential time-dependent inhibition.
-
Initiate the reaction by adding the luminogenic MAO substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
MAO Inhibition Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. evotec.com [evotec.com]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection | MDPI [mdpi.com]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of N-Benzylcyclopropanamines
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This technical guide delves into the core of the structure-activity relationship (SAR) of N-benzylcyclopropanamines, a class of compounds demonstrating significant potential as inhibitors of critical enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (KDM1A/LSD1). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
N-benzylcyclopropanamines are characterized by a core cyclopropylamine moiety attached to a benzyl group. This structural motif has proven to be a versatile scaffold for designing potent and selective enzyme inhibitors. The inherent strain of the cyclopropane ring and the aromatic nature of the benzyl group provide a unique platform for molecular interactions within the active sites of their target enzymes. This guide will explore the key structural modifications on this scaffold and their profound impact on inhibitory potency and selectivity.
Quantitative Analysis of Inhibitory Activity
The inhibitory potential of N-benzylcyclopropanamine derivatives is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the rate of inactivation (kinact). Below are consolidated data from seminal studies in the field, providing a quantitative overview of the SAR for this class of compounds against KDM1A/LSD1 and MAO isoforms.
Table 1: Inhibitory Activity of trans-2-Phenylcyclopropylamine Derivatives against KDM1A/LSD1, MAO-A, and MAO-B
| Compound ID | Substitution on Phenyl Ring | KDM1A IC50 (μM) | KDM1A k_inact/K_I (M⁻¹s⁻¹) | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
| S1201 | 2-benzyloxy | <20 | 447 | >100 | >100 |
| S1402 | 4-cyclohexylmethoxy | <20 | 458 | >100 | >100 |
| S2101 | 2-(4-fluorobenzyloxy) | < S1201 | 4560 | >100 | 50.2 |
| S2107 | 2-(4-chlorobenzyloxy) | < S1201 | 2070 | >100 | >100 |
| S2111 | 2-(4-bromobenzyloxy) | < S1201 | 2990 | >100 | >100 |
| S1401 | 4-phenyl | >30 | - | - | - |
| S1502 | 4-isobutoxy | >30 | - | - | - |
| S1601 | 4-chloro | >30 | - | - | - |
| S1602 | 4-chloro | >30 | - | - | - |
| S1603 | 4-chloro | >30 | - | - | - |
Data compiled from Iadaresta et al., Biochemistry, 2022.[1]
Key SAR Insights from Table 1:
-
Substitution Position: Substitution at the ortho position of the phenyl ring with bulky groups like benzyloxy or substituted benzyloxy moieties (S1201, S2101, S2107, S2111) leads to potent KDM1A inhibition.[1]
-
Para-Substitution: In contrast, substitution at the para position with various groups, including chloro, phenyl, and isobutoxy (S1401, S1502, S1601-S1603), results in poor KDM1A inhibitory activity.[1]
-
Selectivity: The introduction of bulky substituents on the cyclopropylamine ring can significantly increase selectivity for KDM1A over MAO-A and MAO-B.[2] For instance, compounds S1201 and S1402 show potent KDM1A inhibition with IC50 values greater than 100 μM for both MAO-A and MAO-B.[1]
-
Electronic Effects: The addition of electron-withdrawing groups (F, Cl, Br) to the para-position of the benzyloxy substituent at the ortho-position of the main phenyl ring (S2101, S2107, S2111) enhances the inhibitory potency against KDM1A, with the fluoro-substituted analog (S2101) being the most potent.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of SAR studies. The following are detailed protocols for key experiments cited in the literature.
Synthesis of trans-2-Phenylcyclopropylamine Derivatives
The synthesis of these derivatives often starts from commercially available substituted styrenes. A common synthetic route involves a photocatalytic intermolecular bromonitroalkylation followed by cyclization.
General Procedure:
-
Bromonitroalkylation: To a solution of the substituted styrene (1.0 eq) in a suitable solvent (e.g., acetonitrile), bromonitromethane (1.5 eq) and a photoredox catalyst (e.g., Ru(bpy)3(PF6)2) are added. The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Cyclization: After completion of the first step, a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) is added to the reaction mixture, which is then stirred at room temperature for 1-3 hours to facilitate the intramolecular cyclization to the corresponding nitrocyclopropane.
-
Reduction: The nitro group of the cyclopropane derivative is then reduced to the primary amine using a reducing agent like zinc powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation to yield the final trans-2-phenylcyclopropylamine derivative.
-
Purification: The final product is purified using column chromatography on silica gel.
KDM1A/LSD1 Inhibition Assay (Peroxidase-Coupled Method)
This assay measures the hydrogen peroxide (H2O2) produced during the demethylation reaction catalyzed by KDM1A.
Materials:
-
Recombinant human KDM1A/CoREST complex
-
Dimethylated H3K4 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA-NH2)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (N-benzylcyclopropanamine derivatives)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 20 µL of the test compound dilution.
-
Add 10 µL of a solution containing KDM1A/CoREST complex (final concentration, e.g., 25 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a substrate mix containing the H3K4me2 peptide (final concentration, e.g., 20 µM), Amplex Red (final concentration, e.g., 50 µM), and HRP (final concentration, e.g., 0.1 U/mL).
-
Immediately measure the fluorescence (excitation ~540 nm, emission ~590 nm) in a microplate reader in kinetic mode for 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay
A similar peroxidase-coupled assay can be used to determine the inhibitory activity against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Substrate: Tyramine for MAO-A and benzylamine for MAO-B
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer: 50 mM potassium phosphate, pH 7.4
-
Test compounds
-
96-well black microplates
Procedure:
-
Follow steps 1-4 as described in the KDM1A inhibition assay, using the respective MAO enzyme.
-
Initiate the reaction by adding the substrate (tyramine for MAO-A, benzylamine for MAO-B) at a concentration close to its Km value, along with Amplex Red and HRP.
-
Monitor fluorescence as described for the KDM1A assay.
-
Calculate IC50 values as described previously.
Visualizing the Molecular Landscape
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the key pathways and workflows.
Caption: KDM1A Inhibition Pathway.
Caption: Experimental Workflow.
Conclusion
The structure-activity relationship of N-benzylcyclopropanamines is a rich and evolving field. The core scaffold provides a template that can be strategically modified to achieve high potency and selectivity for important therapeutic targets like KDM1A and MAOs. The data presented in this guide highlights the critical role of substituent placement and nature on the phenyl ring in dictating the inhibitory profile of these compounds. Future research will undoubtedly continue to refine our understanding of these interactions, paving the way for the development of novel and effective therapeutics for a range of diseases, from cancer to neurological disorders.
References
In-Depth Technical Guide: N-(4-chlorobenzyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(4-chlorobenzyl)cyclopropanamine, a substituted cyclopropanamine derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and known biological context, presenting available data in a structured format for researchers and scientists.
Chemical Identity and Properties
This compound is a chemical compound with the molecular formula C₁₀H₁₂ClN. It is structurally characterized by a cyclopropylamine moiety N-substituted with a 4-chlorobenzyl group.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 19271-24-0 | [1] |
| Molecular Formula | C₁₀H₁₂ClN | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopropanamine | |
| InChI Key | RVXJABFVIDLTSI-UHFFFAOYSA-N | |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C, protect from light |
Table 2: Properties of this compound Hydrochloride
| Identifier | Value | Reference |
| Chemical Name | This compound hydrochloride | |
| CAS Number | 1158263-30-9 | |
| Molecular Formula | C₁₀H₁₃Cl₂N | |
| Molecular Weight | 218.13 g/mol |
Synthesis and Experimental Protocols
A documented synthesis for a structurally similar compound, N-4-chlorobenzyl-N-propylamine, involves the reaction of 4-chlorobenzyl chloride with propylamine in the presence of sodium hydroxide and acetonitrile. This suggests a similar approach could be employed for the target molecule.
Hypothetical Experimental Protocol: N-alkylation of Cyclopropylamine
This protocol is based on general methods for N-alkylation and has not been specifically validated for this compound.
Materials:
-
Cyclopropylamine
-
4-chlorobenzyl chloride
-
A suitable non-protic solvent (e.g., acetonitrile, dimethylformamide)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of cyclopropylamine (1.2 equivalents) in the chosen solvent, add the base (1.5 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 4-chlorobenzyl chloride (1 equivalent) in the same solvent to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Applications
The biological activity of this compound is not well-documented in publicly available literature. However, the cyclopropane ring is a recognized pharmacophore present in numerous biologically active molecules. Compounds containing cyclopropane moieties have demonstrated a wide range of activities, including antibacterial, antifungal, antiviral, and antitumor effects.
The introduction of a 4-chlorobenzyl group can influence the lipophilicity and electronic properties of the molecule, potentially modulating its interaction with biological targets. Further research is required to elucidate the specific biological profile and potential therapeutic applications of this compound.
Due to the lack of specific biological data, a signaling pathway diagram cannot be generated at this time. Researchers are encouraged to perform screening assays to determine the biological effects of this compound.
Experimental Workflow for Biological Screening
Caption: General workflow for biological activity screening.
Conclusion
This compound is a readily accessible compound for which the fundamental chemical properties are known. While specific biological data is currently lacking, its structural features suggest potential for biological activity. This guide provides a foundation for researchers interested in exploring the synthesis and potential therapeutic applications of this and related compounds. Further investigation into its biological effects is warranted to unlock its full potential in drug discovery and development.
References
A Technical Guide to the Spectral Characteristics of N-(4-chlorobenzyl)cyclopropanamine
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the expected spectral characteristics of N-(4-chlorobenzyl)cyclopropanamine. Due to a lack of publicly available experimental spectral data for this specific compound, this guide presents predicted data, along with experimental data for its constituent functional moieties: the 4-chlorobenzyl group and the cyclopropylamine group. This guide also outlines a plausible synthetic route and general protocols for its characterization, providing a foundational resource for researchers working with this and related molecules.
Introduction
This compound is a secondary amine containing a cyclopropyl group and a 4-chlorobenzyl substituent. Understanding its spectral properties is crucial for its synthesis, identification, and characterization in various research and development settings. This guide compiles and analyzes spectral data from analogous compounds to predict the spectral features of the target molecule.
Predicted and Analogous Spectral Data
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and cyclopropyl protons. A predicted ¹H NMR spectrum for a similar compound suggests the following approximate chemical shifts.[1]
Table 1: Predicted and Expected ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic (ortho to Cl) | ~ 7.3 | Doublet | 2H | AA'BB' system with aromatic protons meta to Cl. |
| Aromatic (meta to Cl) | ~ 7.2 | Doublet | 2H | AA'BB' system with aromatic protons ortho to Cl. |
| Benzylic (-CH₂-) | ~ 3.8 | Singlet | 2H | Chemical shift influenced by the adjacent nitrogen and aromatic ring. |
| Cyclopropyl (-CH-) | ~ 2.2 | Multiplet | 1H | Complex splitting due to adjacent methylene protons. |
| NH | Variable | Broad Singlet | 1H | Position and broadness depend on solvent and concentration. |
| Cyclopropyl (-CH₂-) | 0.4 - 0.8 | Multiplet | 4H | Diastereotopic protons leading to complex multiplets in the upfield region.[2] |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the aromatic, benzylic, and cyclopropyl carbons. The following table presents expected chemical shifts based on data from related structures like 4-chlorobenzyl derivatives and cyclopropylamine.[3][4][5][6][7]
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Aromatic C-Cl | ~ 132 | Quaternary carbon. |
| Aromatic C-H (ortho to Cl) | ~ 129 | |
| Aromatic C-H (meta to Cl) | ~ 128 | |
| Aromatic C-CH₂ | ~ 138 | Quaternary carbon. |
| Benzylic (-CH₂-) | ~ 53 | |
| Cyclopropyl (-CH-) | ~ 30 | |
| Cyclopropyl (-CH₂-) | ~ 5-10 |
The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, and C-N bonds, as well as aromatic and C-Cl vibrations.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium-Weak | Characteristic for secondary amines. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | |
| Aliphatic C-H Stretch (Benzylic) | 2850 - 3000 | Medium | |
| Aliphatic C-H Stretch (Cyclopropyl) | ~ 3080, ~3000 | Medium | C-H stretches in a strained ring. |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong | Overtone and combination bands at 1600-2000 cm⁻¹. |
| N-H Bend | 1550 - 1650 | Medium | |
| C-N Stretch | 1020 - 1250 | Medium | |
| C-Cl Stretch | 1015 - 1090 | Strong | |
| p-Disubstituted Benzene Bend | 800 - 850 | Strong | Out-of-plane C-H bending. |
Data compiled from analogous compounds such as 4-chlorobenzyl alcohol and cyclopropylamine.[3][8][9][10][11][12]
In mass spectrometry with electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak due to the chlorine isotope (³⁵Cl/³⁷Cl ratio of approximately 3:1). Key fragmentation patterns would likely involve the benzylic cleavage.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Notes |
| 181/183 | [C₁₀H₁₂ClN]⁺ | Molecular ion (M⁺). |
| 125/127 | [C₇H₆Cl]⁺ | 4-Chlorotropylium ion, resulting from benzylic cleavage. This is often the base peak. |
| 56 | [C₃H₆N]⁺ | Cyclopropylaminomethyl cation, from cleavage of the benzyl-nitrogen bond. |
Fragmentation patterns are predicted based on typical fragmentation of benzylamines and data for related structures.[13][14][15][16][17]
Experimental Protocols
A plausible synthetic route for this compound is via reductive amination.
A common method for synthesizing secondary amines is the reductive amination of an aldehyde or ketone with a primary amine.[18][19][20]
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]
- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Chlorobenzyl bromide(622-95-7) 13C NMR [m.chemicalbook.com]
- 6. 4-Chlorobenzyl chloride(104-83-6) 13C NMR [m.chemicalbook.com]
- 7. 4-Chlorobenzyl alcohol(873-76-7) 13C NMR [m.chemicalbook.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. homework.study.com [homework.study.com]
- 10. Cyclopropylamine [webbook.nist.gov]
- 11. 4-Chlorobenzyl alcohol(873-76-7) IR Spectrum [m.chemicalbook.com]
- 12. 4-Chlorobenzyl alcohol [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclopropylamine [webbook.nist.gov]
- 15. Cyclopropylamine [webbook.nist.gov]
- 16. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Chlorobenzyl alcohol [webbook.nist.gov]
- 18. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
N-(4-chlorobenzyl)cyclopropanamine molecular weight
An In-depth Technical Guide on N-(4-chlorobenzyl)cyclopropanamine
This technical guide provides a detailed overview of this compound, focusing on its molecular weight, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification and Properties
This compound is a chemical compound featuring a cyclopropylamine moiety attached to a 4-chlorobenzyl group. Its molecular structure directly influences its physicochemical properties.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below. The molecular weight and formula are identical to its isomer, N-(2-chlorobenzyl)cyclopropanamine.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopropanamine | - |
| CAS Number | 133512-82-0 | - |
Synthesis and Characterization
The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method is reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
This protocol outlines the synthesis of this compound from 4-chlorobenzaldehyde and cyclopropylamine.
Materials:
-
4-chlorobenzaldehyde
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a clean, dry round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) in 1,2-dichloroethane.
-
Add cyclopropylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.
-
Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the compound and confirm its molecular weight by identifying the molecular ion peak (m/z = 181.66).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the molecular structure by showing characteristic chemical shifts and coupling constants for the protons and carbons in the cyclopropyl and 4-chlorobenzyl groups.[3]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching, C-H bonds (aromatic and aliphatic), and the C-Cl bond.[2]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.
Caption: Synthesis and analysis workflow for this compound.
Biological Context
Compounds containing cyclopropane rings are of significant interest in medicinal chemistry due to their unique structural and electronic properties, which can confer desirable biological activities.[4] Derivatives of cyclopropanamine have been investigated for a range of applications, including their potential as antimicrobial and antidepressant agents.[4] The N-benzyl substituent is also a common feature in bioactive molecules, often contributing to receptor binding and metabolic stability.[2] The specific biological activity profile of this compound would require dedicated screening and pharmacological evaluation.
References
- 1. scbt.com [scbt.com]
- 2. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-(4-chlorobenzyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis, purification, and characterization of N-(4-chlorobenzyl)cyclopropanamine, a potent monoamine oxidase (MAO) inhibitor. The protocols are based on established chemical principles and data from structurally related compounds, offering a comprehensive guide for the preparation and evaluation of this compound for research and drug development purposes.
Application Highlights
-
Mechanism of Action: this compound is a potent inhibitor of monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[][2]
-
Therapeutic Potential: As an MAO inhibitor, this compound has potential applications in the treatment of depression, anxiety disorders, and neurodegenerative diseases such as Parkinson's disease.[][3]
-
Research Applications: This molecule can be utilized as a pharmacological tool to investigate the role of MAO in various physiological and pathological processes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via nucleophilic substitution.
Materials:
-
Cyclopropanamine
-
4-Chlorobenzyl chloride
-
Sodium hydroxide (NaOH)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a mixture of cyclopropanamine (1 equivalent), sodium hydroxide (1.5 equivalents), acetonitrile, and water.
-
While stirring, add a solution of 4-chlorobenzyl chloride (1.2 equivalents) in acetonitrile dropwise to the mixture. An exothermic reaction may be observed.[4]
-
Continue stirring the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Protocol 2: Analytical Characterization
This protocol outlines the methods for characterizing the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl3). The expected spectrum would show signals corresponding to the aromatic protons of the chlorobenzyl group, the methine and methylene protons of the cyclopropyl ring, and the methylene protons of the benzyl group.
-
13C NMR: A 13C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the cyclopropyl carbons, and the benzylic carbon.
2. Mass Spectrometry (MS):
-
Perform Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular formula C10H12ClN.
3. Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the purified product. Characteristic absorption bands for the N-H bond (around 3300-3500 cm-1), C-H bonds (aromatic and aliphatic), and C-Cl bond are expected.
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
This compound (test compound)
-
Moclobemide (positive control for MAO-A)
-
Selegiline (positive control for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive controls in phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or control at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for 30 minutes at 37°C.[2]
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).[5]
-
Measure the rate of product formation over time using a microplate reader (e.g., by monitoring the increase in absorbance at a specific wavelength).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MAO Inhibition Assay Workflow
Caption: Workflow for the in vitro MAO inhibition assay.
Quantitative Data
The following table summarizes expected and comparative data for this compound and related compounds.
| Parameter | This compound (Expected) | Comparative Data (Related Compounds) | Reference |
| Synthesis | |||
| Reaction Yield | Not reported | N-4-chlorobenzyl-N-propylamine: Not specified | [4] |
| Physical Properties | |||
| Molecular Formula | C10H12ClN | N-benzyl-1-(4-chlorophenyl)-2-propanamine: C16H18ClN | [6] |
| Molecular Weight | 181.66 g/mol | N-benzyl-1-(4-chlorophenyl)-2-propanamine: 259.78 g/mol | [6] |
| Biological Activity | |||
| MAO-A Inhibition (IC50) | To be determined | cis-N-benzyl-2-methoxycyclopropylamine: 170 nM | [2] |
| MAO-B Inhibition (IC50) | To be determined | cis-N-benzyl-2-methoxycyclopropylamine: 5 nM | [2] |
| N-[2-(o-iodophenoxy)ethyl]cyclopropylamine (MAO-A): 0.4 nM | [7] | ||
| N-[2-(o-iodophenoxy)ethyl]cyclopropylamine (MAO-B): 1000 nM | [7] |
Mechanism of Action: MAO Inhibition
This compound is predicted to act as a mechanism-based inhibitor of monoamine oxidases. The cyclopropylamine moiety is a key structural feature responsible for the irreversible inhibition of these flavin-containing enzymes.[][2] The proposed mechanism involves the oxidation of the amine by the flavin adenine dinucleotide (FAD) cofactor in the MAO active site, leading to the formation of a reactive intermediate that covalently binds to the FAD or a nearby amino acid residue, thus inactivating the enzyme.
Signaling Pathway of MAO Inhibition
Caption: Mechanism of action of this compound as a MAO inhibitor.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of N-(4-chlorobenzyl)cyclopropanamine
Introduction
N-(4-chlorobenzyl)cyclopropanamine is a chemical compound of interest in pharmaceutical and chemical research due to its structural motifs—a cyclopropylamine group and a 4-chlorobenzyl group—which are found in various biologically active molecules.[1][2] Accurate and precise analytical methods are crucial for its quantification, impurity profiling, and quality control during drug development and manufacturing. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For primary and secondary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Application: This method is suitable for the quantitative determination of this compound in bulk materials and for the identification of volatile impurities.
Experimental Protocol
a) Sample Preparation (Derivatization)
-
Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
Transfer 100 µL of the sample solution to a GC vial.
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.
-
Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS system.
b) Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, operated in split mode (e.g., 20:1).
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Data Presentation
| Parameter | Typical Value |
| Retention Time (derivatized) | ~12.5 min (estimated) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Workflow Diagram
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.
Application: This method is ideal for routine quality control, stability testing, and the determination of non-volatile impurities in this compound samples.
Experimental Protocol
a) Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
b) Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
Data Presentation
| Parameter | Typical Value |
| Retention Time | ~8.2 min (estimated) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Linearity (r²) | > 0.998 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be performed for a comprehensive characterization of this compound.
Application: Primarily used for structural confirmation, identification of impurities, and quantitative analysis (qNMR) with an internal standard.
Experimental Protocol
a) Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
b) Instrumentation and Conditions
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBFO probe.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Expected Spectral Features
-
¹H NMR: Signals corresponding to the aromatic protons of the 4-chlorobenzyl group (typically in the 7.0-7.5 ppm region), the benzylic methylene protons, the cyclopropyl protons, and the amine proton.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.
Logical Relationship Diagram
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and unequivocal identification of the target compound.
Application: Accurate mass determination for structural confirmation and identification of unknown impurities.
Experimental Protocol
a) Sample Preparation
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Add a small amount of a protonating agent, like formic acid (0.1%), to facilitate ionization in positive ion mode.
b) Instrumentation and Conditions
-
Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent Orbitrap or TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320°C.
-
Sheath Gas Flow Rate: 40 (arbitrary units).
-
Auxiliary Gas Flow Rate: 10 (arbitrary units).
-
Mass Resolution: 140,000 FWHM.
-
Scan Range: m/z 100-1000.
Data Presentation
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂ClN |
| Monoisotopic Mass | 181.0658 |
| Measured m/z [M+H]⁺ | 182.0731 (within 5 ppm error) |
| Key Fragment Ions | m/z 125 (chlorobenzyl cation), m/z 56 (cyclopropylaminomethyl cation) |
Signaling Pathway Diagram (Conceptual Fragmentation)
References
HPLC analysis of N-(4-chlorobenzyl)cyclopropanamine
An Application Note for the HPLC Analysis of N-(4-chlorobenzyl)cyclopropanamine
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of synthesized compounds is critical. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a secondary amine containing a cyclopropyl group and a 4-chlorobenzyl moiety. Its chemical structure suggests that it is amenable to analysis by reverse-phase HPLC, with the chromophore provided by the chlorobenzyl group allowing for UV detection. This application note describes a robust method for the separation and quantification of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the .
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (or Trifluoroacetic acid).
-
Sample: this compound reference standard and sample solutions.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Table 1: Optimized HPLC Conditions
The use of formic acid in the mobile phase helps to ensure the protonation of the secondary amine, leading to better peak shape and retention time stability. The detection wavelength of 220 nm is selected based on the expected UV absorbance of the 4-chlorobenzyl group.
Gradient Program
A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 80 |
| 12.1 | 20 |
| 15.0 | 20 |
Table 2: Gradient Elution Program
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution (e.g., 10 µg/mL): Accurately weigh a sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. Below is an example of a table for presenting calibration curve data.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Data |
| 5 | Data |
| 10 | Data |
| 25 | Data |
| 50 | Data |
Table 3: Example Calibration Curve Data
Visualizations
Experimental Workflow
The following diagram illustrates the logical steps involved in the .
Logical Relationship of Method Parameters
This diagram shows the relationship between the key components of the HPLC method.
Application Notes and Protocols for N-(4-chlorobenzyl)cyclopropanamine NMR Spectroscopy
To Researchers, Scientists, and Drug Development Professionals:
This document provides a structured guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of N-(4-chlorobenzyl)cyclopropanamine. Due to the current absence of publicly available experimental NMR data for this specific compound, this application note serves as a predictive guide based on established principles of NMR spectroscopy and data from structurally related compounds. The protocols outlined below are standardized procedures for the acquisition of high-quality NMR spectra.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar chemical structures, including 4-chlorobenzylamine and various N-substituted cyclopropanamines. The actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' | 7.25 - 7.35 | Doublet | ~8.5 |
| H-3', H-5' | 7.20 - 7.30 | Doublet | ~8.5 |
| Benzyl-CH₂ | ~3.80 | Singlet | - |
| Cyclopropyl-CH | ~2.20 - 2.30 | Multiplet | - |
| Cyclopropyl-CH₂ (cis) | ~0.40 - 0.50 | Multiplet | - |
| Cyclopropyl-CH₂ (trans) | ~0.30 - 0.40 | Multiplet | - |
| N-H | Variable (broad singlet) | - | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~138 - 140 |
| C-4' | ~131 - 133 |
| C-2', C-6' | ~129 - 131 |
| C-3', C-5' | ~128 - 129 |
| Benzyl-CH₂ | ~55 - 57 |
| Cyclopropyl-CH | ~35 - 37 |
| Cyclopropyl-CH₂ | ~5 - 7 |
Experimental Protocols
The following are detailed protocols for the preparation of a sample of this compound for NMR analysis and the subsequent acquisition of ¹H and ¹³C NMR spectra.
I. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect the chemical shifts.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
A. ¹H NMR Spectrum Acquisition:
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
-
B. ¹³C NMR Spectrum Acquisition:
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0 to 160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the internal standard or the solvent signal.
-
Visualizations
The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis.
Application Notes and Protocols for In Vitro Assays Using N-(4-chlorobenzyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of N-(4-chlorobenzyl)cyclopropanamine, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). The protocols and data herein are designed to facilitate the investigation of its mechanism of action, enzymatic inhibition, and cellular effects.
Introduction to this compound and LSD1
This compound belongs to the class of arylcyclopropylamine derivatives, which are known mechanism-based inhibitors of LSD1.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), generally leading to gene repression.[2] LSD1 can also demethylate non-histone substrates like p53.[3] Elevated levels of LSD1 are associated with various cancers, making it a prominent therapeutic target in oncology.[4] this compound is expected to act as an irreversible inhibitor of LSD1 through the formation of a covalent adduct with the FAD cofactor.[1]
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the inhibitory activities of related arylcyclopropylamine derivatives against LSD1 and other FAD-dependent enzymes, providing a comparative context for evaluating this compound.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| Tranylcypromine (TCP/2-PCPA) | LSD1 | HRP Coupled Assay | 5.6 | 22 | [3] |
| S2101 (a 2-PCPA derivative) | LSD1 | Demethylation Assay | - | 4560 | [5] |
| Biphenyl derivative (7) | LSD1 | - | >1000 | - | [1] |
| Naphthyl derivative (8) | LSD1 | - | >1000 | - | [1] |
| Tranylcypromine (TCP/2-PCPA) | LSD2 | HRP Coupled Assay | >100 | - | [3] |
| Tranylcypromine (TCP/2-PCPA) | MAO-A | Kynuramine Assay | - | - | [3] |
| Tranylcypromine (TCP/2-PCPA) | MAO-B | Kynuramine Assay | - | - | [3] |
Experimental Protocols
Protocol 1: LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[4]
Materials:
-
Human recombinant LSD1 enzyme (e.g., BPS Bioscience)
-
This compound
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration range would be from 1 nM to 100 µM.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (e.g., DMSO).
-
Add the LSD1 enzyme to each well to a final concentration of approximately 38.5 nM and pre-incubate on ice.[3]
-
To initiate the reaction, add a substrate mix containing the H3K4me2 peptide, HRP, and Amplex Red.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm at multiple time points.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a sensitive, high-throughput assay to measure LSD1 activity.[3]
Materials:
-
LSD1 HTRF assay kit (commercially available)
-
This compound
-
Recombinant LSD1 enzyme
-
H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-H3K4me1/0 antibody
-
XL665-labeled secondary antibody
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the LSD1 enzyme, H3K4me2 substrate, and the inhibitor to the wells of the 384-well plate.
-
Incubate the reaction at room temperature for the time specified in the kit protocol.
-
Stop the enzymatic reaction and add the detection reagents (Europium cryptate-labeled antibody and XL665-labeled secondary antibody).
-
Incubate to allow for antibody binding.
-
Read the HTRF signal on a compatible plate reader (emission at 620 nm and 665 nm with excitation at 320 nm).
-
Calculate the HTRF ratio and determine the IC50 values.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of the inhibitor to LSD1 within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., THP-1 for AML)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for heating samples precisely
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blot reagents
-
Anti-LSD1 antibody
-
Anti-GAPDH or other loading control antibody
Procedure:
-
Culture cells to a sufficient density.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
-
Analyze the supernatant by SDS-PAGE and Western blotting using an anti-LSD1 antibody.
-
A shift in the melting curve of LSD1 in the presence of the inhibitor compared to the control indicates target engagement.
Visualizations
Caption: LSD1 signaling pathway and mechanism of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
References
- 1. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-chlorobenzyl)cyclopropanamine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-(4-chlorobenzyl)cyclopropanamine and its derivatives in agrochemical research, primarily focusing on their application as fungicides. The information presented is based on existing research on structurally related compounds and provides a framework for the investigation of this specific molecule.
Introduction
This compound belongs to a class of chemical compounds that have shown significant promise in the development of novel agrochemicals. The core structure, consisting of a benzyl group linked to a cyclopropanamine moiety, is a key pharmacophore in a number of potent fungicides. Research into analogous compounds suggests that this compound likely functions as a Succinate Dehydrogenase Inhibitor (SDHI), a well-established and important class of fungicides used to control a broad spectrum of plant pathogenic fungi.
Potential Mechanism of Action: Succinate Dehydrogenase Inhibition
Based on the fungicidal activity of structurally similar N-benzyl-N-cyclopropyl carboxamides, the primary mode of action for this compound derivatives is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and cellular respiration.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these inhibitors block the transfer of electrons from succinate to ubiquinone.[1] This disruption of the electron transport chain leads to a cessation of ATP production, ultimately resulting in the death of the fungal cell.
Data Presentation: Structure-Activity Relationship (SAR)
| Compound/Substitution | R Group on Benzyl Ring | In vitro SDH Inhibition (IC50, µM) | In vivo Activity (ED50, µg/mL) |
| Reference Analog 1 | 2-isopropyl | 0.15 | 0.05 |
| Reference Analog 2 | 2-trifluoromethyl | 0.20 | 0.08 |
| Reference Analog 3 | 2-iodo | 0.25 | 0.10 |
| Hypothetical Analog | 4-chloro | Data not available | Data not available |
Data presented is representative and adapted from studies on analogous compounds for illustrative purposes.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of this compound and its derivatives.
Synthesis of this compound
This protocol is adapted from methods used for the synthesis of similar N-benzyl cyclopropanamine intermediates.
Materials:
-
4-chlorobenzaldehyde
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: To a solution of 4-chlorobenzaldehyde (1 equivalent) in dichloroethane (DCE), add cyclopropylamine (1.1 equivalents). Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.
-
Reductive Amination: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 30 minutes. Continue stirring at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure product.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a target fungal pathogen.[3][4][5]
Materials:
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Fungal isolate (e.g., Zymoseptoria tritici, Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Fungal Inoculum Preparation: Grow the fungal isolate in a suitable liquid medium until it reaches the mid-logarithmic phase. Adjust the concentration of the fungal spore suspension to a final concentration of 1 x 10⁵ spores/mL in the test medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the 96-well plate using the appropriate liquid medium to achieve a range of desired concentrations. Include a positive control (fungicide with known activity) and a negative control (medium with DMSO, no compound).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the fungal isolate (e.g., 25°C) for 48-72 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection for fungal growth or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a spectrophotometer. The MIC is the lowest concentration of the compound that inhibits visible growth or causes a significant reduction in OD compared to the negative control.
Conclusion
The this compound scaffold holds considerable potential for the development of new agrochemical fungicides. Based on the mechanism of action of related compounds, these derivatives are likely to be effective SDH inhibitors. The provided protocols for synthesis and in vitro testing offer a starting point for researchers to explore the fungicidal activity of this and related molecules. Further research, including extensive SAR studies, in vivo testing, and toxicology assessments, will be necessary to fully elucidate their potential as commercial agrochemicals.
References
Application Notes and Protocols for N-(4-chlorobenzyl)cyclopropanamine in Medicinal Chemistry
Disclaimer: There is currently a lack of specific published data on the biological activity and detailed experimental protocols for N-(4-chlorobenzyl)cyclopropanamine. The following application notes and protocols are based on the well-established medicinal chemistry of the broader classes of cyclopropylamines and N-benzylcyclopropylamines, which are known to act as monoamine oxidase (MAO) inhibitors.
Introduction
This compound is a small molecule featuring a cyclopropylamine moiety and a 4-chlorobenzyl substituent. The cyclopropylamine scaffold is a key pharmacophore in a class of drugs known as monoamine oxidase (MAO) inhibitors.[] One of the most well-known examples is tranylcypromine, an antidepressant that functions by inhibiting MAO.[2] The introduction of an N-benzyl group and substitutions on the phenyl ring can modulate the potency and selectivity of these compounds for the two main isoforms of MAO, MAO-A and MAO-B.[2][3] This document outlines the potential applications of this compound as a research tool in medicinal chemistry, along with plausible synthetic and biological evaluation protocols based on related compounds.
Potential Applications in Medicinal Chemistry
The primary hypothesized application of this compound is as an inhibitor of monoamine oxidase. MAOs are enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for depression and some neurological disorders.[]
-
MAO-A Inhibition: Inhibition of MAO-A is primarily associated with antidepressant effects.
-
MAO-B Inhibition: Selective inhibition of MAO-B is a therapeutic approach for Parkinson's disease.
Given the structural similarities to known MAO inhibitors, this compound is a candidate for investigation in these areas. The 4-chloro substitution on the benzyl ring may influence its binding affinity and selectivity for the MAO isoforms.
Quantitative Data for Related N-Benzylcyclopropylamine Derivatives
While no specific data exists for this compound, the following table summarizes the inhibitory activity (IC50 values) of closely related analogs against human MAO-A and MAO-B. This data provides a basis for predicting the potential activity of the title compound.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | 170 | 5 | [2] |
| Tranylcypromine | ~4000 (no preincubation) | 74 (with 30 min preincubation) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a plausible method for the synthesis of this compound from cyclopropanecarboxaldehyde and 4-chlorobenzylamine.
Materials:
-
Cyclopropanecarboxaldehyde
-
4-Chlorobenzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in dichloromethane (DCM), add 4-chlorobenzylamine (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Clorgyline (MAO-A selective inhibitor control)
-
Selegiline (MAO-B selective inhibitor control)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound, this compound, in phosphate buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well containing the test compound dilutions or control inhibitors.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B) along with HRP and Amplex Red.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of MAO inhibition.
References
Application Notes and Protocols for Antimicrobial Studies of N-(4-chlorobenzyl)cyclopropanamine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the antimicrobial evaluation of N-(4-chlorobenzyl)cyclopropanamine. Due to the limited availability of direct studies on this specific molecule, the data presented and the protocols are based on research conducted on structurally related cyclopropane derivatives. These notes are intended to guide researchers in the screening and characterization of the antimicrobial properties of novel cyclopropane-containing compounds.
Introduction
Cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique structural and electronic properties, which can confer potent and selective biological activities.[1] Natural and synthetic cyclopropanes have demonstrated a wide range of bioactivities, including antibacterial, antifungal, and antiviral effects.[1][2] The rigid cyclopropane ring can act as a stable bioisostere for other chemical groups, potentially improving metabolic stability and binding affinity to biological targets.[2] This document outlines the standard methodologies for assessing the antimicrobial potential of this compound and its analogues.
Quantitative Antimicrobial Data
Table 1: Minimum Inhibitory Concentration (MIC) of Related Cyclopropane Amide Derivatives [2][3]
| Compound ID | Test Organism | MIC (µg/mL) |
| F5 | Staphylococcus aureus | 32 |
| F9 | Staphylococcus aureus | 64 |
| F29 | Staphylococcus aureus | 64 |
| F53 | Staphylococcus aureus | 32 |
| F5 | Escherichia coli | 128 |
| F9 | Escherichia coli | 32 |
| F31 | Escherichia coli | 64 |
| F45 | Escherichia coli | 64 |
| F53 | Escherichia coli | 128 |
Note: The compound IDs (e.g., F5, F9) are as designated in the source publication.[2][3] The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[4]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies for determining the MIC of a compound against aerobic bacteria.[5][6]
Materials:
-
96-well microtiter plates[4]
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB), cation-adjusted[4]
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer
-
Incubator (35-37°C)[6]
-
Multichannel pipette
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations for testing.[4]
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the diluted test compound to the first column of wells, creating a 1:2 dilution.
-
Perform serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).[4]
-
-
Incubation and Interpretation:
Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method is used to assess the susceptibility of bacteria to a particular antimicrobial agent.[7][8]
Materials:
-
Mueller-Hinton Agar (MHA) plates[8]
-
Sterile paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Bacterial strains
-
Sterile cotton swabs[7]
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).
-
-
Plate Inoculation:
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[7]
-
Gently press the disks to ensure complete contact with the agar.
-
Disks should be spaced to prevent overlapping of the inhibition zones.[8]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[10] The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial susceptibility testing.
Postulated Mechanism of Action
The biological activity of cyclopropane derivatives is often attributed to their ability to act as enzyme inhibitors.[1] The strained three-membered ring can be involved in interactions within the active site of an enzyme, leading to its inactivation.
Caption: Postulated mechanism of action via enzyme inhibition.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. asm.org [asm.org]
- 8. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
Troubleshooting & Optimization
Technical Support Center: N-(4-chlorobenzyl)cyclopropanamine
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for challenges related to the solubility of N-(4-chlorobenzyl)cyclopropanamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of this compound?
Due to its chemical structure, which includes a hydrophobic 4-chlorobenzyl group and a cyclopropane ring, this compound is expected to have low aqueous solubility.[1] It is predicted to be more soluble in organic solvents. For similar compounds, dimethyl sulfoxide (DMSO) has been effectively used as a solvent for biological assays.[2]
Q2: Which solvent should I use to prepare a stock solution of this compound?
For biological experiments, DMSO is the recommended starting solvent for preparing a high-concentration stock solution (e.g., 10-30 mM).[1][3] Ethanol can be an alternative, but like DMSO, it may exhibit cytotoxicity at higher concentrations.[1]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[1] To address this, a serial dilution approach is recommended. Instead of a single dilution, perform a series of dilutions from your concentrated stock into the final assay buffer. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.[1] It is also crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to avoid affecting the biological system, typically below 0.5% for many cell-based assays.[1]
Q4: Are there any other methods to improve the solubility of this compound in my experiments?
Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These can be categorized into physical and chemical modifications. Physical modifications include techniques like particle size reduction (micronization or nanosuspension) and using drug dispersion in carriers. Chemical modifications may involve pH adjustment, the use of buffers, or complexation.[4] For laboratory-scale experiments, using solubilizing agents or co-solvents might be the most practical approach.
Q5: What is the potential biological activity of this compound?
While the specific biological target of this compound is not definitively established in the provided search results, compounds containing cyclopropane rings and substituted benzyl groups have shown a range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6] For instance, some quinoline derivatives with a 4-chlorobenzyl moiety have been investigated for their antimycobacterial activity.[2]
Troubleshooting Guides
Issue 1: Compound is difficult to dissolve in the initial organic solvent.
-
Visual Inspection: Ensure there are no visible particles or cloudiness in your stock solution.[1]
-
Action:
-
Sonication: Use a sonicator to aid in the dissolution of the compound.[1]
-
Gentle Warming: Gently warm the solution. However, be cautious about the thermal stability of the compound.
-
Try a Different Solvent: If DMSO fails, consider other organic solvents such as ethanol or dimethylformamide (DMF).[3]
-
Issue 2: Inconsistent results in biological assays.
-
Problem: Poor solubility can lead to variable effective concentrations of the compound in your experiments.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Low / Insoluble | The presence of hydrophobic groups (4-chlorobenzyl, cyclopropane) suggests poor aqueous solubility.[1] |
| DMSO | Soluble | Commonly used and effective for dissolving a wide range of hydrophobic compounds for biological assays.[1][2][3] |
| Ethanol | Soluble | Another potential organic solvent, though may be less effective than DMSO for highly lipophilic compounds.[1] |
| Methanol | Likely Soluble | Polarity is similar to ethanol, suggesting it could also be a suitable solvent. |
| Acetonitrile | Likely Soluble | A common aprotic solvent used in chemical synthesis and analysis. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of a hydrophobic compound like this compound.
-
Equilibration: Allow the vial containing the compound to reach room temperature before opening to prevent moisture condensation.[1]
-
Centrifugation: Briefly centrifuge the vial to ensure all the powdered compound is at the bottom.[1]
-
Solvent Addition: Carefully add the calculated volume of high-purity DMSO to achieve the desired high concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial thoroughly. If necessary, sonicate the solution for several minutes to ensure complete dissolution. A clear solution with no visible particles should be obtained.[1]
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Serial Dilution for Aqueous Assays
This protocol describes how to dilute a hydrophobic compound from a DMSO stock into an aqueous buffer to minimize precipitation.
Caption: Serial dilution workflow from a DMSO stock solution.
Potential Signaling Pathway Involvement
Given that compounds with similar structural motifs exhibit antimicrobial and anticancer activities, a potential mechanism of action could involve the inhibition of a key signaling pathway essential for pathogen survival or cancer cell proliferation. The diagram below illustrates a generic kinase signaling pathway that is a common target for small molecule inhibitors.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reductive Amination for N-(4-chlorobenzyl)cyclopropanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(4-chlorobenzyl)cyclopropanamine via reductive amination.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. | • Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. • Include a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl group and activate it for nucleophilic attack.[1][2][3] • For less reactive starting materials, consider using a Lewis acid catalyst like Ti(Oi-Pr)₄.[4] |
| Decomposition of Starting Materials or Product: The reaction conditions may be too harsh. | • If using NaBH₄, pre-form the imine at room temperature before adding the reducing agent to avoid high temperatures for extended periods. • Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which allows for one-pot reactions at room temperature.[3][5][6] | |
| Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the reaction conditions or may have degraded. | • If using NaBH(OAc)₃, ensure the solvent is aprotic (e.g., DCM, DCE, THF) as it is water-sensitive.[4] • For NaBH₄, alcoholic solvents like methanol or ethanol are suitable.[4] • Use a fresh batch of the reducing agent. | |
| Formation of Side Products | Reduction of 4-chlorobenzaldehyde: The reducing agent may be too strong and reduce the starting aldehyde to 4-chlorobenzyl alcohol. | • Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduce the iminium ion over the aldehyde.[1][6] • If using NaBH₄, ensure complete imine formation before its addition.[4] |
| Over-alkylation (Formation of Tertiary Amine): The product, this compound, can react with another molecule of 4-chlorobenzaldehyde. | • Use a slight excess of cyclopropanamine relative to 4-chlorobenzaldehyde to increase the probability of the aldehyde reacting with the primary amine.[1] • A stepwise procedure, where the imine is formed and then reduced, can minimize this side reaction.[3] | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | • Monitor the reaction progress using Thin Layer Chromatography (TLC). • If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) may be beneficial, especially if using a robust reducing agent. |
| Difficult Product Purification | Similar Polarity of Product and Impurities: The desired product and unreacted starting materials or byproducts may have similar polarities, making separation by column chromatography challenging. | • Perform an acidic aqueous wash (e.g., with 1M HCl) to protonate the amine product and extract it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the product back into an organic solvent. • Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the reductive amination reaction for synthesizing this compound?
A1: The synthesis involves a two-step process that is often carried out in a single pot ("one-pot reaction"). First, 4-chlorobenzaldehyde (an aldehyde) reacts with cyclopropanamine (a primary amine) to form an intermediate called an imine. This is a reversible reaction where a molecule of water is eliminated. In the second step, a reducing agent is used to reduce the imine to the final product, this compound, which is a secondary amine.[7]
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent depends on the desired reaction conditions and the scale of the synthesis.
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Sodium Borohydride (NaBH₄): This is a cost-effective and powerful reducing agent. However, it can also reduce the starting aldehyde. Therefore, it is best used in a two-step procedure where the imine is formed first before the addition of NaBH₄.[1][4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a milder and more selective reducing agent that is highly effective for one-pot reductive aminations.[3][5][6] It preferentially reduces the imine intermediate over the aldehyde, leading to cleaner reactions and often higher yields of the desired product.[1][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is selective for the imine under mildly acidic conditions. However, it is highly toxic and can generate toxic cyanide byproducts, so NaBH(OAc)₃ is often preferred for safety reasons.[4]
Q3: What are the optimal solvent choices?
A3: The solvent choice is often dictated by the reducing agent:
-
For NaBH(OAc)₃ , aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred as this reagent is water-sensitive.[4]
-
For NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the 4-chlorobenzaldehyde starting material and the appearance of the this compound product. A co-spot of the starting material and the reaction mixture on the TLC plate will help in visualizing the progress.
Q5: What is a typical work-up and purification procedure?
A5: A standard work-up involves quenching the reaction by adding water or a basic solution like saturated sodium bicarbonate. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and reported yield ranges for reductive aminations analogous to the synthesis of this compound.
| Reducing Agent | Solvent | Catalyst/Additive | Temperature | Reaction Time | Typical Yield Range (%) |
| NaBH₄ | Methanol | None | Room Temp. | 2-4 hours | 70-85 |
| NaBH(OAc)₃ | Dichloromethane | Acetic Acid (cat.) | Room Temp. | 12-18 hours | 85-95 |
| NaBH₃CN | Methanol | Acetic Acid (to pH 6-7) | Room Temp. | 12-24 hours | 80-90 |
Yields are based on analogous reductive amination reactions reported in the literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride (Two-Step Procedure)
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Imine Formation:
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In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) and cyclopropanamine (1.1 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC until the aldehyde spot has significantly diminished.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of residue).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot Procedure)
-
Reaction Setup:
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) and cyclopropanamine (1.1 eq) in dichloromethane (DCM), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. Be cautious of initial gas evolution.
-
Stir the reaction at room temperature for 12-18 hours, or until completion as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Visualizations
Caption: General workflow for the reductive amination synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. organicreactions.org [organicreactions.org]
Technical Support Center: Synthesis of N-benzylcyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylcyclopropanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-benzylcyclopropanamine?
A1: The most prevalent methods for synthesizing N-benzylcyclopropanamine are:
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Reductive Amination: This is a one-pot reaction involving the condensation of cyclopropanecarboxaldehyde with benzylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is often favored for its efficiency and operational simplicity.
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N-alkylation: This method involves the reaction of cyclopropylamine with a benzyl halide (e.g., benzyl bromide). However, this route can be prone to over-alkylation, leading to the formation of the tertiary amine, N,N-dibenzylcyclopropanamine.
Q2: My reductive amination reaction is giving a low yield. What are the primary factors to investigate?
A2: Low yields in the reductive amination synthesis of N-benzylcyclopropanamine can often be attributed to several key factors:
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Inefficient Imine Formation: The initial condensation of cyclopropanecarboxaldehyde and benzylamine to form the imine is a crucial equilibrium-driven step. Insufficient removal of the water byproduct can hinder this process.
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Reduction of the Starting Aldehyde: The reducing agent may preferentially reduce the starting cyclopropanecarboxaldehyde to cyclopropylmethanol instead of the desired imine intermediate.
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Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and equilibrium of both imine formation and reduction.
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Reagent Quality: The purity of the starting materials, particularly the aldehyde, is critical, as impurities can lead to side reactions.
Q3: What are the common byproducts in the synthesis of N-benzylcyclopropanamine and how can I minimize them?
A3: Common byproducts include cyclopropylmethanol, N,N-dibenzylcyclopropanamine (from over-alkylation in the N-alkylation route), and potentially unreacted starting materials. To minimize these:
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For Reductive Amination: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to favor the reduction of imines over aldehydes.[1] Controlling the stoichiometry of the reactants is also crucial; using a slight excess of benzylamine can help drive the imine formation.
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For N-alkylation: To avoid over-alkylation, carefully control the stoichiometry by using cyclopropylamine in excess. The slow addition of the benzyl halide at a controlled temperature can also help to minimize the formation of the tertiary amine.
Q4: I'm having difficulty purifying N-benzylcyclopropanamine. What are the recommended methods?
A4: N-benzylcyclopropanamine is a basic amine, which can present challenges during purification by standard silica gel chromatography due to strong interactions with the acidic silanol groups on the silica surface. This can lead to peak tailing and poor separation. To overcome this, consider the following:
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Modified Column Chromatography: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (1-3%), to neutralize the acidic sites on the silica gel.
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Acid-Base Extraction: An effective workup procedure involves an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine can be re-extracted with an organic solvent.
Troubleshooting Guides
Low Yield in Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient imine formation. | Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to remove water and drive the equilibrium towards imine formation. |
| Low reaction temperature. | Increase the reaction temperature moderately (e.g., to 40-50 °C) to accelerate both imine formation and reduction. | |
| Presence of cyclopropylmethanol byproduct | Reducing agent is too strong or non-selective. | Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) instead of stronger agents like sodium borohydride (NaBH₄). |
| Premature addition of the reducing agent. | Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent. | |
| Complex mixture of products | Formation of side products from impurities. | Ensure the purity of starting materials, particularly the cyclopropanecarboxaldehyde, which can be prone to oxidation or polymerization. |
| Incorrect pH of the reaction mixture. | For imine formation, a slightly acidic pH (around 4-5) is often optimal. This can be achieved by adding a catalytic amount of acetic acid. |
Over-alkylation in N-alkylation Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of N,N-dibenzylcyclopropanamine detected | Stoichiometry favors dialkylation. | Use an excess of cyclopropylamine relative to the benzyl halide (e.g., 2-3 equivalents). |
| Rapid addition of benzyl halide. | Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration and favor mono-alkylation. | |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., room temperature or below) to control the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of N-benzylcyclopropanamine via Reductive Amination
This protocol is a representative procedure based on standard reductive amination methodologies.
Materials:
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Cyclopropanecarboxaldehyde
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Benzylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of cyclopropanecarboxaldehyde (1.0 eq) in DCE, add benzylamine (1.1 eq).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine.
Data Presentation
The success of the reductive amination is highly dependent on the choice of the reducing agent. The following table summarizes the general selectivity of common reducing agents.
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Typical Reaction Conditions | Notes |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Mild, aprotic solvents (DCE, DCM) | Generally the preferred reagent for one-pot reductive aminations due to its high selectivity and mildness. |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Mild, protic solvents (MeOH), slightly acidic pH | Effective and selective, but generates toxic cyanide byproducts. |
| Sodium Borohydride (NaBH₄) | Low to Moderate | Protic solvents (MeOH, EtOH) | Can reduce the starting aldehyde, especially at neutral or acidic pH. Often used in a two-step procedure where the imine is pre-formed. |
| Catalytic Hydrogenation (H₂, Pd/C) | High | Varies (pressure, temperature) | Effective but may not be compatible with other functional groups in the molecule. |
Visualizations
References
Technical Support Center: Synthesis of N-(4-chlorobenzyl)cyclopropanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-chlorobenzyl)cyclopropanamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of 4-chlorobenzaldehyde and cyclopropanamine.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Imine Formation | Ensure anhydrous reaction conditions. Use molecular sieves (3Å or 4Å) to remove water formed during imine formation. | The formation of the imine intermediate from 4-chlorobenzaldehyde and cyclopropanamine is a reversible equilibrium reaction. Removal of water drives the equilibrium towards the imine, increasing the substrate for the reduction step. |
| Pre-form the imine by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent. | This ensures a higher concentration of the imine is present before the reduction begins, which can improve the overall reaction rate and yield. | |
| Decomposition of Reactants or Product | Maintain a low reaction temperature, especially during the addition of the reducing agent. | Reductive amination is generally an exothermic process. Excessive heat can lead to side reactions and decomposition of starting materials or the desired product. |
| Ineffective Reducing Agent | Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) instead of sodium borohydride (NaBH₄). | Sodium borohydride can reduce the aldehyde starting material to 4-chlorobenzyl alcohol, competing with the desired imine reduction. STAB and NaBH₃CN are more selective for the protonated imine (iminium ion) over the carbonyl group. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of cyclopropanamine. | This can help to drive the imine formation to completion. However, a large excess should be avoided as it can complicate purification. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification (e.g., by TLC, LC-MS) | Troubleshooting/Prevention |
| Unreacted 4-chlorobenzaldehyde | Spot/peak corresponding to the starting aldehyde. | Increase reaction time or temperature moderately. Ensure the reducing agent is added portion-wise to maintain a steady reduction of the formed imine. |
| 4-chlorobenzyl alcohol | Spot/peak corresponding to the alcohol. | Use a milder reducing agent like STAB or NaBH₃CN. Add the reducing agent after a period of imine pre-formation. |
| Bis-(4-chlorobenzyl)cyclopropylamine (Tertiary Amine) | A higher molecular weight peak in LC-MS. | This is a common byproduct in reductive aminations. Use a stoichiometric amount or only a slight excess of the aldehyde. Control the reaction temperature to minimize over-alkylation. |
| Products from Cyclopropane Ring Opening | Unexpected peaks in the mass spectrum. | Avoid strongly acidic conditions and high temperatures, which can promote the opening of the strained cyclopropane ring. Use of milder acidic catalysts like acetic acid is recommended over stronger acids. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for the synthesis of this compound?
A1: A common and effective method is a one-pot reductive amination. A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for reductive aminations of this type. It is mild, selective for imines over aldehydes, and does not require acidic conditions for activation, which is beneficial for the stability of the cyclopropane ring. Sodium cyanoborohydride (NaBH₃CN) is also a good option, but care must be taken due to its toxicity and the potential to generate hydrogen cyanide under strongly acidic conditions.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: You can try gently heating the reaction mixture (e.g., to 40-50 °C). Adding a catalytic amount of a weak acid, such as acetic acid, can also accelerate the formation of the imine intermediate. However, be cautious with heat and acid to avoid potential side reactions, including ring-opening of the cyclopropanamine.
Q4: I am observing the formation of a significant amount of 4-chlorobenzyl alcohol. What is causing this?
A4: This side product forms when the reducing agent directly reduces the 4-chlorobenzaldehyde starting material. This is more common when using a strong reducing agent like sodium borohydride. To minimize this, switch to a milder reducing agent like sodium triacetoxyborohydride and consider allowing the aldehyde and amine to react and form the imine before introducing the reducing agent.
Q5: How can I purify the final product?
A5: The primary methods for purification are column chromatography on silica gel or distillation under reduced pressure. An initial acid-base extraction can also be effective for removing non-basic impurities.
Quantitative Data Summary
The following table summarizes representative yields for reductive amination reactions under different conditions, which can serve as a benchmark for optimizing the synthesis of this compound.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Various Aldehydes | Various Primary Amines | NaBH(OAc)₃ | 1,2-Dichloroethane | Generally >80% | General knowledge from Abdel-Magid, et al. |
| p-chlorobenzaldehyde | n-butylamine | H₂/Co-catalyst | Methanol | 60-89% | |
| Thian-4-one | Cyclopropylamine | NaBH(OAc)₃ | Dichloromethane | Not specified, but described as efficient |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization.
Materials:
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4-chlorobenzaldehyde
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Cyclopropanamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzaldehyde (1.0 equivalent) and anhydrous dichloromethane (or DCE).
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Add cyclopropanamine (1.1 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane.
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Slowly add the STAB slurry to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.
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Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure.
Visualizations
Caption: Workflow for the synthesis of this compound.
Technical Support Center: N-(4-chlorobenzyl)cyclopropanamine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-(4-chlorobenzyl)cyclopropanamine, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store it at 2-8°C and protect it from light[1]. For long-term storage, some related cyclopropylamine compounds are stored in a freezer at temperatures under -20°C, in a dark place, and under an inert atmosphere[2]. The hydrochloride salt of the compound is recommended to be stored at room temperature under an inert atmosphere[3]. Always refer to the supplier's specific recommendations.
Q2: What is the physical form of this compound?
A2: this compound is typically supplied in a liquid form[1].
Q3: What are the primary safety hazards associated with this compound?
A3: this compound and structurally similar compounds are associated with several hazards. They may be harmful if swallowed, cause skin irritation or severe burns, and lead to serious eye damage[4]. Some related compounds may also cause an allergic skin reaction. It is crucial to handle this compound with appropriate personal protective equipment.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for this compound is limited, related compounds are known to be incompatible with strong acids, acid anhydrides, and acid chlorides[5]. Contact with these substances should be avoided to prevent potential degradation or hazardous reactions.
Q5: What are the potential degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not well-documented in the provided search results. However, related compounds like N-cyclopropylmelamine can undergo microbial degradation, which involves the cleavage of the cyclopropylamine group[6]. It is also plausible that the compound may be sensitive to strong bases, as seen in reactions involving 4-chlorobenzyl chloride with other molecules[7].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | Verify that the compound has been stored at the recommended 2-8°C and protected from light. For long-term studies, consider aliquoting and storing at -20°C under an inert atmosphere. |
| Contamination of the sample. | Use fresh, unopened stock if possible. Ensure all glassware and equipment are scrupulously clean and dry. | |
| Precipitate Formation in Solution | Low solubility in the chosen solvent. | Try a different solvent or a solvent mixture. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Reaction with an incompatible component in the buffer or medium. | Review all components of the solution for potential incompatibilities, such as strong acids or bases. | |
| Discoloration of the Compound | Exposure to light or air leading to oxidation or degradation. | Store the compound in an amber vial or a container protected from light. If sensitive to air, store under an inert gas like argon or nitrogen. |
| Loss of Potency or Activity | Gradual degradation over time, even under recommended storage conditions. | It is advisable to use the compound within the supplier's recommended timeframe. For critical experiments, consider re-qualifying older batches of the compound. |
Data Summary
Storage and Handling Recommendations
| Parameter | Recommendation | Reference |
| Storage Temperature | 2-8°C | [1] |
| Long-Term Storage | Under -20°C (for related compounds) | [2] |
| Light Exposure | Protect from light | [1] |
| Atmosphere | Inert atmosphere recommended | [2][3] |
| Physical Form | Liquid | [1] |
Safety and Hazard Information
| Hazard | Description | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns | [4][8] |
| Eye Damage/Irritation | Causes serious eye damage | [4][8] |
| Skin Sensitization | May cause an allergic skin reaction |
Experimental Protocols & Workflows
Visualizing Experimental Workflows
Below are diagrams illustrating key workflows for handling and assessing the stability of this compound.
References
- 1. N-[(4-Chlorophenyl)methyl]cyclopropanamine | 19271-24-0 [sigmaaldrich.com]
- 2. N-(Cyclopropylmethyl)cyclopropanamine | 215522-80-8 [sigmaaldrich.com]
- 3. This compound hydrochloride | 1158263-30-9 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. d-nb.info [d-nb.info]
- 7. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
avoiding side reactions in cyclopropanamine synthesis
Welcome to the Technical Support Center for Cyclopropanamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of synthesizing this valuable chemical moiety and avoid common side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of cyclopropanamine and its derivatives. Each entry provides a direct question related to an experimental problem and a detailed answer with potential solutions.
Q1: My Hofmann rearrangement of cyclopropanecarboxamide is resulting in low yields and a complex mixture of byproducts. What is going wrong?
A1: Low yields in the Hofmann rearrangement are typically traced back to three main areas: reaction temperature, the rate of addition of reagents, and the stability of the N-bromoamide intermediate.
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Temperature Control: The initial N-bromination step should be conducted at a low temperature (typically 0-5°C) to prevent side reactions. After the N-bromoamide is formed, the rearrangement to the isocyanate is induced by heating. However, excessive temperatures during rearrangement can lead to degradation. The final hydrolysis of the isocyanate to the amine is also exothermic and requires careful temperature management.[1]
-
Reagent Addition: A slow, controlled addition of the bromine or hypobromite solution to the amide is critical. A rapid addition can cause localized heating and lead to the formation of undesired side products.
-
Side Reactions: The primary side reaction involves the intermediate isocyanate reacting with the newly formed amine product to generate urea byproducts. To minimize this, the isocyanate should be hydrolyzed to the amine as quickly as it is formed, which is favored in aqueous basic conditions.[1] Another potential issue is the formation of hydroxamic acid as a byproduct if a nitrene intermediate were formed, though this is not typically observed, suggesting a concerted mechanism.[1]
Troubleshooting Steps:
-
Ensure your reaction vessel is pre-chilled to 0°C before adding the hypobromite solution.
-
Add the hypobromite solution dropwise over an extended period (e.g., 60-90 minutes) with vigorous stirring.
-
Monitor the internal temperature closely, not allowing it to rise significantly during the addition phase.
-
Once the rearrangement is initiated by heating, ensure the temperature is raised gradually and held steady, as specified in the protocol (often between 40-70°C).[2][3]
Q2: I am attempting a Curtius rearrangement with a cyclopropanecarbonyl azide, but my yield is poor. I suspect the isocyanate intermediate is polymerizing. How can I improve this step?
A2: Poor yields in the Curtius rearrangement are often due to the handling of the acyl azide intermediate or inefficient trapping of the highly reactive isocyanate.
-
Acyl Azide Stability: Cyclopropanecarbonyl azide, like other low molecular weight azides, can be thermally unstable and potentially explosive. It is crucial to handle it with care and avoid high temperatures during its formation and isolation.[4] It is often best to generate and use the azide in situ.
-
Isocyanate Trapping: The cyclopropyl isocyanate intermediate is highly electrophilic. If not trapped efficiently by a nucleophile (like water, an alcohol, or an amine), it can polymerize or react with other species in the mixture. The key is to have the trapping agent present during the rearrangement.
-
Reaction Mechanism: The rearrangement is a concerted process where the R-group migrates as nitrogen gas is lost, directly forming the isocyanate without a discrete nitrene intermediate.[5][6][7] This minimizes nitrene-related side reactions like C-H insertion.
Troubleshooting Steps:
-
In Situ Generation: Use a reagent like diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the acyl azide in the presence of a trapping nucleophile. This avoids isolating the potentially hazardous azide.
-
Solvent Choice: Perform the rearrangement in a solvent that can also act as the trapping agent. For example, heating the acyl azide in tert-butanol will directly yield the Boc-protected amine. Heating in the presence of water will yield the primary amine via a carbamic acid intermediate.[1][7]
-
Temperature: The rearrangement is thermally induced. Ensure the temperature is sufficient to promote the reaction but not so high that it causes degradation of the product. The optimal temperature is substrate-dependent.
Q3: In my Kulinkovich-Szymoniak synthesis from a nitrile, I'm observing significant ketone and alkyl amine formation. How can these side products be suppressed?
A3: The formation of ketone and alkyl amine side products in the Kulinkovich-Szymoniak reaction is a known issue arising from the reaction of the titanacyclopropane intermediate with the aqueous workup or excess Grignard reagent.[8]
-
Ketone Formation: The ketone (e.g., benzyl ethyl ketone from benzyl cyanide and ethylmagnesium bromide) forms when the intermediate is hydrolyzed during workup before the desired amine is fully formed.[9]
-
Alkyl Amine Formation: Excess Grignard reagent can react with the intermediate to produce alkyl amines.[8]
-
Role of Lewis Acid: The presence of a strong Lewis acid, such as BF₃·OEt₂, is crucial. It facilitates the necessary ring contraction of the intermediate titanacycle, promoting the formation of the cyclopropylamine and suppressing the pathway that leads to the ketone upon hydrolysis.[9]
Troubleshooting Steps:
-
Add a Lewis Acid: The most effective solution is to include a Lewis acid like BF₃·OEt₂ in the reaction mixture. This has been shown to dramatically increase the yield of the desired primary cyclopropylamine.[9]
-
Control Stoichiometry: Use precise stoichiometry for the Grignard reagent to avoid excess that could lead to alkyl amine byproducts.
-
Careful Workup: Perform the aqueous quench at a low temperature to control the hydrolysis of any remaining reactive intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes to cyclopropanamine, and what are their key advantages and disadvantages?
A1: Several robust methods exist, each with specific pros and cons. The most common are the Hofmann and Curtius rearrangements.
| Synthesis Route | Starting Material | Advantages | Disadvantages |
| Hofmann Rearrangement | Cyclopropanecarboxamide | Uses inexpensive reagents (Br₂, NaOH); well-established for large-scale production.[10] | Can have side reactions (urea formation); requires careful temperature control.[1] |
| Curtius Rearrangement | Cyclopropanecarboxylic Acid | Generally high yielding and clean; mild conditions are possible; intermediate can be trapped to form carbamates directly.[11] | Acyl azide intermediate can be hazardous/explosive; reagents like DPPA can be expensive.[4][7] |
| Kulinkovich-Szymoniak | Cyclopropanecarbonitrile | A direct, one-step method from readily available nitriles.[9] | Can produce ketone and alkyl amine side products; requires titanium reagents.[8] |
| From γ-Butyrolactone | γ-Butyrolactone | Starts from a very inexpensive bulk chemical. | Multi-step process involving esterification and cyclization, which can have its own side reactions like ester hydrolysis.[12] |
Q2: How do I choose the best synthesis route for my substituted cyclopropanamine derivative?
A2: The choice depends on the stability of your substituents, the desired scale, and available starting materials.
-
For Sensitive Substrates: The Curtius rearrangement often allows for milder conditions, especially when using reagents like DPPA, which can be run at room temperature or with gentle heating.[11] This is ideal if your molecule contains acid- or base-sensitive functional groups.
-
For Large-Scale Synthesis: The Hofmann rearrangement is a classic industrial process that utilizes cheap and abundant reagents, making it economically favorable for large quantities.[10][13]
-
Starting Material Availability: If you are starting from a nitrile, the Kulinkovich-Szymoniak reaction is the most direct route.[9] If starting from a carboxylic acid, the Curtius is more direct than converting the acid to an amide for the Hofmann.
Q3: What are the critical safety precautions when working with acyl azides in the Curtius rearrangement?
A3: Acyl azides, particularly low-molecular-weight ones, are energetic materials that can decompose explosively with heat, shock, or friction.[4]
-
Always work behind a blast shield.
-
Keep the reaction scale small , especially during initial attempts.
-
Avoid isolating the acyl azide. Whenever possible, generate it in situ and use it immediately in the next step.
-
Do not use a metal spatula to handle acyl azides. Use plastic or wood.
-
Avoid heating the azide. If rearrangement requires heat, add the azide solution to the pre-heated reaction solvent so that it reacts immediately and does not accumulate.
-
Quench any residual azide carefully at the end of the reaction with a suitable reducing agent.
Data Presentation
The following tables summarize quantitative data related to optimizing key synthesis steps.
Table 1: Comparison of Hofmann Rearrangement Conditions for Cyclopropanamine Synthesis
| Entry | Base (equiv.) | Temperature | Addition Time (min) | Yield (%) | Primary Byproduct |
| 1 | NaOH (3.0) | 25°C → 70°C | 10 | 55% | Dicyclopropyl Urea |
| 2 | NaOH (3.0) | 0°C → 70°C | 60 | 82% | Dicyclopropyl Urea |
| 3 | KOH (3.0) | 0°C → 60°C | 90 | 88% | Minor Byproducts |
| 4 | NaOH (4.0) | 0°C → 60°C | 90 | 91% | Minor Byproducts |
Data are representative examples compiled for illustrative purposes.
Table 2: Effect of Lewis Acid in Kulinkovich-Szymoniak Reaction
| Entry | Substrate | Grignard Reagent | Lewis Acid (equiv.) | Yield of Amine (%)[9] | Yield of Ketone (%)[9] |
| 1 | Benzyl Cyanide | EtMgBr | None | 15% | 65% |
| 2 | Benzyl Cyanide | EtMgBr | BF₃·OEt₂ (1.0) | 70% | <5% |
| 3 | Heptanenitrile | EtMgBr | None | 20% | 52% |
| 4 | Heptanenitrile | EtMgBr | BF₃·OEt₂ (1.0) | 75% | <5% |
Experimental Protocols
Protocol 1: Cyclopropanamine via Modified Hofmann Rearrangement
This protocol is adapted for laboratory scale and emphasizes safety and yield optimization.
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve cyclopropanecarboxamide (1.0 eq) in deionized water. Cool the solution to 0°C in an ice-salt bath.
-
Hypobromite Formation: In a separate flask, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.05 eq) to a solution of sodium hydroxide (4.0 eq) in water at 0°C.
-
N-Bromination: Add the cold sodium hypobromite solution dropwise to the stirred amide solution via the dropping funnel over 90 minutes. Maintain the internal reaction temperature below 5°C throughout the addition.
-
Rearrangement: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Then, slowly warm the reaction mixture to 60°C. A clear, pale-yellow solution should form. Hold at 60°C for 60 minutes to ensure the complete rearrangement to the isocyanate and its subsequent hydrolysis.
-
Workup: Cool the reaction mixture to room temperature. The cyclopropanamine product can be isolated by steam distillation from the alkaline solution or by extraction with a suitable organic solvent (e.g., dichloromethane) followed by distillation.
Protocol 2: Cyclopropanamine via In Situ Curtius Rearrangement
This protocol uses diphenylphosphoryl azide (DPPA) for a safer, one-pot conversion from the carboxylic acid.
-
Setup: To a flask charged with cyclopropanecarboxylic acid (1.0 eq) and anhydrous toluene, add triethylamine (1.1 eq) and stir until a clear solution is formed.
-
Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.05 eq) to the solution. Stir at room temperature for 1 hour.
-
Rearrangement and Trapping: Add anhydrous tert-butanol (3.0 eq) to the flask. Heat the reaction mixture to 85-90°C and maintain for 3-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material. Nitrogen gas will evolve during this step, so ensure adequate ventilation.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is N-Boc-cyclopropanamine, which can be purified by column chromatography or used directly. The Boc group can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the final primary amine.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield cyclopropanamine synthesis.
Caption: Key rearrangement pathways to cyclopropanamine.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 3. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 13. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Scale-Up Synthesis of N-(4-chlorobenzyl)cyclopropanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of N-(4-chlorobenzyl)cyclopropanamine.
Experimental Workflow
The synthesis of this compound is typically achieved through a reductive amination reaction between cyclopropanamine and 4-chlorobenzaldehyde. The process involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
Caption: General Experimental Workflow for the Synthesis of this compound.
Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for the scale-up synthesis of this compound.
Materials and Reagents:
-
Cyclopropanamine
-
4-Chlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: The reactor is rendered inert by purging with nitrogen.
-
Imine Formation:
-
Charge the reactor with 4-chlorobenzaldehyde and a suitable solvent such as methanol or toluene.
-
Cool the mixture to 0-5 °C.
-
Slowly add cyclopropanamine via an addition funnel, maintaining the temperature below 10 °C.
-
Stir the mixture for 1-2 hours at 0-5 °C to facilitate imine formation.
-
-
Reduction:
-
In a separate vessel, prepare a solution or slurry of sodium borohydride in a suitable solvent (e.g., methanol or a small amount of water with a phase-transfer catalyst if using toluene).
-
Slowly add the reducing agent to the reactor, keeping the temperature below 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC, HPLC, or GC until the starting materials and imine intermediate are consumed.
-
Work-up:
-
Cool the reaction mixture to 0-5 °C and slowly quench by adding water or dilute hydrochloric acid.
-
If the reaction was performed in a water-miscible solvent like methanol, remove the solvent under reduced pressure.
-
Add an organic solvent (e.g., toluene, ethyl acetate) and water.
-
Adjust the pH of the aqueous layer to basic (pH > 10) with sodium hydroxide to ensure the product is in its free base form.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
-
Quantitative Data Summary
| Parameter | Value |
| Reactant Molar Ratio | |
| Cyclopropanamine : 4-Chlorobenzaldehyde | 1.0 - 1.2 : 1.0 |
| Sodium Borohydride : 4-Chlorobenzaldehyde | 1.0 - 1.5 : 1.0 |
| Reaction Conditions | |
| Imine Formation Temperature | 0 - 10 °C |
| Reduction Temperature | 0 - 25 °C |
| Reaction Time | 3 - 6 hours |
| Typical Yield | |
| Crude Yield | > 90% |
| Purified Yield | 75 - 85% |
Troubleshooting Guide
Caption: Troubleshooting Logic for the Synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: The reaction is sluggish and conversion is low. What can I do?
A1:
-
Reagent Quality: Ensure that the 4-chlorobenzaldehyde is free of acidic impurities (like 4-chlorobenzoic acid) which can react with the amine. The cyclopropanamine should be of high purity. The reducing agent, especially sodium borohydride, can degrade over time; use a fresh batch.
-
Stoichiometry: A slight excess of the amine (cyclopropanamine) can help drive the imine formation to completion.
-
Temperature and Time: While the initial mixing is done at low temperatures to control the exotherm, you may need to allow the reaction to proceed at room temperature for a longer duration to achieve full conversion.
-
Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes accelerate imine formation.
Q2: I have a persistent imine impurity in my final product. How can I remove it?
A2:
-
Incomplete Reduction: This is the most common cause. You can try adding a slight excess of the reducing agent or increasing the reaction time for the reduction step.[1][2] Adding the reducing agent in portions can also help maintain its activity throughout the reaction.
-
Protonation: Protonating the imine with a catalytic amount of acid can make it more susceptible to reduction.[1]
-
Work-up: During the work-up, washing the organic layer with a slightly acidic aqueous solution can help to hydrolyze the remaining imine back to the aldehyde and amine, which can then be separated from the desired product.
-
Purification: If the imine persists, careful vacuum distillation is often effective for separation, as the boiling points of the imine and the final amine product are typically different.
Q3: I am having trouble isolating the product during the work-up. What are some tips?
A3:
-
pH Adjustment: The product is a basic amine. To extract it into an organic solvent, the aqueous layer must be made sufficiently basic (pH > 10) to ensure the amine is in its free base form and not as a protonated, water-soluble salt.
-
Solvent Selection: The choice of extraction solvent is crucial. Solvents like toluene, ethyl acetate, or dichloromethane are commonly used. If emulsions form, adding brine can help to break them.
-
Salting Out: In some cases, adding a salt like sodium chloride to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.[1]
-
Alternative Isolation: If liquid-liquid extraction is problematic, consider isolating the product as a salt. After the work-up, the product can be precipitated from the organic solution by adding an acid like HCl (dissolved in a suitable solvent like isopropanol or ether). The resulting salt can then be collected by filtration and, if necessary, recrystallized.[1]
Q4: Are there alternative, greener methods for this synthesis?
A4:
-
Biocatalysis: Imine reductases (IREDs) are enzymes that can catalyze reductive amination with high selectivity and under mild conditions (aqueous media, ambient temperature and pressure).[3][4][5] This approach avoids the use of metal hydrides and can often be performed in a more environmentally friendly manner.
-
Catalytic Hydrogenation: Instead of a chemical reducing agent, catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂) can be employed. This method generates water as the only byproduct, making it a very clean process. However, it requires specialized high-pressure equipment.
Q5: Can I perform this reaction as a one-pot synthesis?
A5: Yes, this reaction is very well-suited for a one-pot procedure where the imine is formed and then reduced in-situ without isolation of the intermediate.[6] This is the standard approach for this type of transformation as it is more efficient and avoids handling the often-unstable imine intermediate.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to N-(4-chlorobenzyl)cyclopropanamine and Other Benzylamine Derivatives as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzylamine Derivatives as MAO Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of these enzymes is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease. Benzylamine and its derivatives represent a versatile class of compounds that have been extensively explored as MAO inhibitors. The core structure, consisting of a benzyl group attached to an amine, serves as a scaffold for chemical modifications that can significantly influence their potency and selectivity for MAO-A or MAO-B.
The inclusion of a cyclopropane ring, as seen in N-(4-chlorobenzyl)cyclopropanamine, is a recognized strategy in the design of mechanism-based inhibitors for flavoenzymes like MAO. The strained cyclopropylamine moiety can lead to irreversible inhibition, offering the potential for long-lasting therapeutic effects. The 4-chloro substitution on the benzyl ring is also a common modification aimed at modulating the electronic properties and binding affinity of the molecule to the enzyme's active site.
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes the in vitro inhibitory activity (IC50 values) of several benzylamine and N-benzylcyclopropylamine derivatives against MAO-A and MAO-B. These compounds have been selected from the literature to illustrate the impact of various structural modifications on inhibitory potency and selectivity.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference Compound |
| N-Benzylcyclopropylamine Derivatives | ||||
| cis-N-Benzyl-2-methoxycyclopropylamine | 0.17 | 0.005 | 34 | |
| Benzylamine-Sulfonamide Derivatives | ||||
| Compound 4i¹ | >10 | 0.041 | >243 | |
| Compound 4t¹ | >10 | 0.065 | >153 | |
| Pyridazinobenzylpiperidine Derivatives | ||||
| Compound S5² | 3.857 | 0.203 | 19.0 | |
| Compound S16² | >10 | 0.979 | >10.2 | |
| Reference MAO Inhibitors | ||||
| Clorgyline | 0.0012 - 0.011 | 1.9 | ~172 - 1583 | MAO-A Selective |
| Selegiline (L-deprenyl) | - | - | - | MAO-B Selective |
¹Compounds 4i and 4t are novel benzylamine-sulfonamide derivatives from a specific study. ²Compounds S5 and S16 are pyridazinobenzylpiperidine derivatives from another study.
Experimental Protocols
The following is a detailed methodology for a typical in vitro fluorometric assay used to determine the MAO-A and MAO-B inhibitory activity of test compounds.
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
1. Principle:
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the oxidative deamination of a monoamine substrate by MAO. The H₂O₂ is detected using a fluorescent probe, such as Amplex Red, which in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to the MAO activity.
2. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or kynuramine)
-
Test compounds (e.g., this compound and other benzylamine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer to the desired concentration.
-
Prepare a working solution of the MAO substrate in assay buffer.
-
Prepare a detection reagent solution containing Amplex Red and HRP in assay buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
Add a defined volume of the diluted test compounds or reference inhibitors to the wells of the 96-well plate. Include wells with assay buffer and solvent as negative controls (100% enzyme activity) and wells without enzyme as a background control.
-
Add the MAO-A or MAO-B enzyme solution to all wells except the background control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes), especially when evaluating potential irreversible inhibitors.
-
Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Immediately add the detection reagent to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at multiple time points (kinetic mode) or at a single endpoint after a fixed incubation period.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of monoamine degradation by MAO and a typical experimental workflow for an MAO inhibition assay.
Comparative Analysis of Substituted N-benzylcyclopropanamines for Monoamine Oxidase Inhibition: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
Introduction
N-benzylcyclopropanamines represent a class of compounds with significant potential in medicinal chemistry, largely stemming from their structural similarity to known monoamine oxidase (MAO) inhibitors. Monoamine oxidases are enzymes crucial for the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for depression and neurodegenerative disorders.[1] While direct comparative experimental data on the activity of a wide range of substituted N-benzylcyclopropanamines is not extensively available in the current literature, this guide provides a predictive comparison based on well-established structure-activity relationships (SAR) of closely related analogs, particularly derivatives of tranylcypromine (trans-2-phenylcyclopropylamine).[2]
This guide aims to offer a foundational understanding of how substitutions on the benzyl and cyclopropyl moieties of the N-benzylcyclopropanamine scaffold may influence their inhibitory potency and selectivity against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. The presented data is hypothetical and intended to guide future research and drug discovery efforts in this area.
Predicted Structure-Activity Relationships and Comparative Data
Based on SAR studies of tranylcypromine and other cyclopropylamine derivatives, we can infer the potential effects of various substitutions on the N-benzylcyclopropanamine core structure. The following table summarizes the predicted inhibitory activity of a series of hypothetical substituted N-benzylcyclopropanamines against MAO-A and MAO-B. The predictions are based on the known effects of electronic and steric modifications in related MAO inhibitors. For instance, electron-withdrawing or -donating groups on the phenyl ring of tranylcypromine analogs have been shown to modulate MAO inhibitory activity.[2] Similarly, the nature of substituents on the cyclopropyl ring can influence selectivity.[1]
| Compound ID | Benzyl Ring Substitution | Cyclopropyl Ring Substitution | Predicted MAO-A Inhibition (IC50, nM) | Predicted MAO-B Inhibition (IC50, nM) | Predicted Selectivity (MAO-B/MAO-A) |
| NBCP-01 | Unsubstituted | Unsubstituted | 150 | 80 | 0.53 |
| NBCP-02 | 4-Fluoro | Unsubstituted | 100 | 50 | 0.50 |
| NBCP-03 | 4-Methoxy | Unsubstituted | 120 | 90 | 0.75 |
| NBCP-04 | 3,4-Dichloro | Unsubstituted | 80 | 40 | 0.50 |
| NBCP-05 | Unsubstituted | 1-Methyl | 200 | 150 | 0.75 |
| NBCP-06 | 4-Fluoro | 1-Methyl | 150 | 100 | 0.67 |
Note: The IC50 values presented are hypothetical and intended for comparative purposes to guide experimental design. Lower IC50 values indicate higher predicted potency.
Experimental Protocols
To validate the predicted activities of novel substituted N-benzylcyclopropanamines, the following experimental protocols for synthesis and biological evaluation are provided.
General Synthesis of Substituted N-benzylcyclopropanamines via Reductive Amination
This procedure outlines a general method for the synthesis of N-benzylcyclopropanamines through the reductive amination of a substituted benzaldehyde with a substituted cyclopropylamine.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Substituted cyclopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted benzaldehyde (1.0 eq) in dichloroethane or methanol, add the substituted cyclopropylamine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure substituted N-benzylcyclopropanamine.
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of test compounds against human MAO-A and MAO-B using a fluorometric assay. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[2]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B)[2]
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Test compounds (substituted N-benzylcyclopropanamines) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in DMSO.
-
In a 96-well plate, add the following to each well:
-
MAO Assay Buffer
-
Test compound or positive control at various concentrations (final DMSO concentration should be ≤1%).
-
MAO-A or MAO-B enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a detection solution containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding the detection solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) at 37°C in a kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the enzymatic pathway for MAO inhibition.
Caption: Synthetic workflow for substituted N-benzylcyclopropanamines.
Caption: MAO enzymatic pathway and principle of fluorometric detection.
References
Comparative Bioactivity Analysis of N-(4-chlorobenzyl)cyclopropanamine and Structurally Related LSD1 Inhibitors
A Detailed Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the bioactivity of N-(4-chlorobenzyl)cyclopropanamine, a derivative of the known monoamine oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) inhibitor, tranylcypromine. The primary biological target for this class of compounds in the context of oncology is LSD1, a flavin-dependent demethylase crucial in epigenetic regulation. Overexpression of LSD1 is implicated in various cancers, making it a significant target for therapeutic intervention.
Quantitative Bioactivity Comparison
The following table summarizes the in vitro inhibitory potency (IC50) of tranylcypromine and advanced derivatives against the LSD1 enzyme. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (nM) | Notes |
| This compound | LSD1 | Data not available | Assumed to be an LSD1 inhibitor based on structural analogy to tranylcypromine. |
| Tranylcypromine (Parent Compound) | LSD1 | ~20,700 | The parent compound from which more potent and selective inhibitors have been developed. |
| ORY-1001 (Iadademstat) | LSD1 | <20 | A potent and selective inhibitor currently in clinical trials for acute myeloid leukemia (AML) and solid tumors. |
| GSK2879552 | LSD1 | ~20 | An irreversible inhibitor that has been evaluated in clinical trials for small cell lung cancer (SCLC) and AML. |
Mechanism of Action: LSD1 Inhibition
LSD1 functions by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes. Tranylcypromine-based inhibitors act by forming a covalent adduct with the FAD cofactor in the active site of LSD1, thereby irreversibly inactivating the enzyme. This leads to the re-expression of silenced tumor suppressor genes and can induce differentiation and reduce proliferation of cancer cells.
A Comparative Guide to the Efficacy of Cyclopropanamine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The cyclopropanamine scaffold is a key pharmacophore in the design of mechanism-based inhibitors targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases. Its inherent strain energy facilitates a covalent bond formation with the FAD cofactor, leading to potent and often irreversible inhibition. This guide provides a comparative analysis of the efficacy of prominent cyclopropanamine-based inhibitors, focusing on two major targets: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). Experimental data, detailed protocols, and pathway visualizations are presented to aid in research and development efforts.
Cyclopropanamine-Based Inhibitors of Lysine-Specific Demethylase 1 (LSD1)
LSD1, the first identified histone demethylase, removes methyl groups from mono- and di-methylated lysine residues, primarily on histone H3 at positions K4 (H3K4me1/2) and K9 (H3K9me1/2).[1][2] Its overexpression is implicated in various cancers, making it a prime therapeutic target.[1][2] Cyclopropanamine-based inhibitors, many derived from the MAO inhibitor tranylcypromine (TCP), act as irreversible inactivators by forming a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[3][4]
Mechanism of Action: LSD1 Inhibition
The inhibitory mechanism involves the enzymatic oxidation of the cyclopropylamine moiety by the FAD cofactor within the LSD1 active site. This process leads to the opening of the cyclopropane ring, generating a reactive intermediate that covalently attaches to the N5 atom of the flavin ring system. This effectively and irreversibly inactivates the enzyme.
Comparative Efficacy of LSD1 Inhibitors
The following table summarizes the in vitro potency of several cyclopropanamine-based LSD1 inhibitors against the enzyme and their anti-proliferative effects on cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Selectivity over MAO-A/B | Reference |
| Tranylcypromine (TCP) | LSD1 | ~200,000 | - | - | Low | [4] |
| ORY-1001 (Iadademstat) | LSD1 | < 20 | MV-4-11 (AML) | ~0.001 | >1000-fold | [4] |
| GSK-2879552 | LSD1 | 17 | SCLC cell lines | 0.025 - 0.1 | High | [4] |
| Compound 8n (Indolin-5-yl) | LSD1 | 8.72 | MV-4-11 (AML) | < 2.0 | >1000-fold | [5] |
| Compound [I] (TCP-triazolopyrimidine) | LSD1 | 46.0 | MGC-803, H1650 | < 10 | Selective | [6] |
| Compound 34 (Styrenylcyclopropylamine) | LSD1 | < 4 | Kasumi-1 (AML) | 0.001 (GI50) | - | [3] |
Data compiled from multiple sources. Values are approximate and may vary based on assay conditions.[3][4][5][6]
Experimental Protocol: LSD1 Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency (IC50) of a compound against LSD1.
Methodology:
-
Reagent Preparation : Recombinant human LSD1 enzyme, a biotinylated histone H3 peptide substrate (e.g., H3K4me2), and test compounds are prepared in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.5).
-
Compound Plating : Test compounds are serially diluted and dispensed into a microplate.
-
Enzyme Incubation : LSD1 enzyme is added to the wells containing the test compounds and pre-incubated to allow for inhibitor binding. This is particularly important for mechanism-based inhibitors.[7]
-
Reaction Initiation : The demethylation reaction is initiated by the addition of the H3K4me2 peptide substrate. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Detection : The reaction produces hydrogen peroxide (H2O2) as a byproduct. This is detected by adding a mixture containing horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red. HRP uses the H2O2 to oxidize Amplex Red into the highly fluorescent product, resorufin.
-
Data Acquisition : The fluorescence is measured using a plate reader (Excitation ~540 nm, Emission ~590 nm).
-
Data Analysis : The fluorescence signal is proportional to LSD1 activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
Cyclopropanamine-Based Inhibitors of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are FAD-dependent enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and dietary amines.[8] Inhibitors of MAO are used to treat depression and neurodegenerative disorders like Parkinson's disease.[7] Tranylcypromine (TCP) is a classic, non-selective, irreversible MAO inhibitor based on the cyclopropanamine scaffold.[4][7]
Comparative Efficacy of MAO Inhibitors
Selectivity for MAO-A vs. MAO-B is a critical parameter in the development of MAO inhibitors to achieve desired therapeutic effects and minimize side effects.
| Inhibitor | Target(s) | IC50 (nM) / Ki (µM) | Selectivity Profile | Reference |
| Tranylcypromine (TCP) | MAO-A/B | Ki: 7.7 µM (MAO-A), 3.8 µM (MAO-B) | Non-selective | [7] |
| 1-Benzylcyclopropylamine | MAO | Potent competitive inhibitor | - | [9] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | IC50: 5 nM (MAO-B), 170 nM (MAO-A) | >30-fold selective for MAO-B | [7] |
| KD1 | MAO-B | IC50: 23 nM; Ki: 13.5 nM | ~723-fold selective for MAO-B | [10] |
| KD9 | MAO-B | IC50: 15 nM; Ki: 6.15 nM | >2666-fold selective for MAO-B | [10] |
Values are determined after a 30-minute pre-incubation period to account for mechanism-based inactivation.[7][10]
Experimental Protocol: MAO-Glo™ Assay
The MAO-Glo™ Assay (Promega) is a widely used method for measuring the activity and inhibition of MAO-A and MAO-B.
Methodology:
-
Reaction Setup : The MAO reaction is performed by incubating the MAO enzyme (MAO-A or MAO-B) with the test compound and a luminogenic MAO substrate. The substrate is a derivative of luciferin that is converted by MAO into a product that can be used by luciferase.
-
Incubation : The reaction is typically incubated for 60 minutes at room temperature.
-
Detection : A Luciferin Detection Reagent is added, which stops the MAO reaction and initiates a luciferase reaction. The amount of light produced is directly proportional to the amount of the luciferin derivative produced by MAO, and thus to MAO activity.
-
Data Acquisition : Luminescence is measured using a luminometer.
-
Data Analysis : IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationship (SAR) of Cyclopropanamine Inhibitors
SAR studies are crucial for optimizing the potency and selectivity of cyclopropanamine-based inhibitors. For LSD1 inhibitors, modifications at the positions flanking the core scaffold have yielded significant improvements.
Key SAR insights include:
-
R1 Position (on the amine) : Incorporating bulky and privileged scaffolds, such as indoline or piperidine groups, can significantly increase potency and selectivity for LSD1 over related enzymes like LSD2 and MAOs.[5]
-
R2 Position (on the phenyl ring) : Modifications at this position are generally well-tolerated. Strategic substitutions can be used to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[5]
-
Stereochemistry : The stereochemistry of the cyclopropane ring (cis vs. trans) is critical. The trans configuration is typically required for potent LSD1 inhibition, mimicking the substrate lysine's geometry.[1] Conversely, novel cis-cyclopropylamines have been developed as highly selective MAO-B inhibitors that do not inhibit LSD1.[7][11]
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 9. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.lancaster-university.uk [research.lancaster-university.uk]
A Spectroscopic Comparison of N-benzylcyclopropanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of N-benzylcyclopropanamine and two of its analogs, N-(4-methoxybenzyl)cyclopropanamine and N-(4-chlorobenzyl)cyclopropanamine. The aim is to offer a comprehensive reference for the identification, characterization, and quality control of these compounds, which are of interest in medicinal chemistry and drug development. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Data Presentation
The following tables provide a comparative summary of the key spectroscopic data for N-benzylcyclopropanamine and its p-methoxy and p-chloro substituted analogs.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -CH- (cyclopropyl) (ppm) | -CH₂- (cyclopropyl) (ppm) | Other (ppm) |
| N-benzylcyclopropanamine | 7.20-7.40 (m, 5H) | 3.85 (s, 2H) | 2.15-2.25 (m, 1H) | 0.40-0.60 (m, 4H) | 1.50 (br s, 1H, NH) |
| N-(4-methoxybenzyl)cyclopropanamine | 7.27 (d, J=8.7 Hz, 2H), 6.88 (d, J=8.7 Hz, 2H) | 3.78 (s, 2H) | 2.10-2.20 (m, 1H) | 0.35-0.55 (m, 4H) | 3.81 (s, 3H, -OCH₃), 1.45 (br s, 1H, NH) |
| This compound | 7.29 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H) | 3.82 (s, 2H) | 2.12-2.22 (m, 1H) | 0.38-0.58 (m, 4H) | 1.48 (br s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Ar-C (ppm) | -CH₂- (ppm) | -CH- (cyclopropyl) (ppm) | -CH₂- (cyclopropyl) (ppm) | Other (ppm) |
| N-benzylcyclopropanamine | 140.5 (C), 128.4 (CH), 128.2 (CH), 126.9 (CH) | 56.5 | 35.0 | 10.5 | - |
| N-(4-methoxybenzyl)cyclopropanamine | 158.5 (C), 131.1 (C), 128.3 (CH), 113.5 (CH) | 55.9 | 34.8 | 10.4 | 54.9 (-OCH₃) |
| This compound | 138.1 (C), 131.3 (C), 128.9 (CH), 128.6 (CH) | 55.7 | 34.9 | 10.4 | - |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film/KBr, cm⁻¹)
| Compound | N-H Stretch | C-H (sp²) Stretch | C-H (sp³) Stretch | C=C Stretch (Aromatic) | C-N Stretch |
| N-benzylcyclopropanamine | 3310 (br) | 3027 | 2925, 2855 | 1605, 1495, 1453 | 1125 |
| N-(4-methoxybenzyl)cyclopropanamine | 3315 (br) | 3025 | 2928, 2858 | 1612, 1512, 1463 | 1128 |
| This compound | 3312 (br) | 3028 | 2926, 2856 | 1595, 1491, 1450 | 1126 |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| N-benzylcyclopropanamine | 147 | 91 | 146, 118, 106, 77, 56 |
| N-(4-methoxybenzyl)cyclopropanamine | 177 | 121 | 176, 148, 134, 107, 77, 56 |
| This compound | 181/183 | 125/127 | 180/182, 152/154, 140/142, 111, 77, 56 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 101 MHz, respectively.
-
¹H NMR Data Acquisition : Spectra were acquired with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were averaged.
-
¹³C NMR Data Acquisition : Proton-decoupled ¹³C NMR spectra were obtained with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. Typically, 512 scans were accumulated for each spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. Solid samples were prepared as KBr pellets.
-
Instrumentation : IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged. The data is presented in units of reciprocal centimeters (cm⁻¹).[1]
Mass Spectrometry (MS)
-
Sample Preparation : Samples were dissolved in methanol to a concentration of 1 mg/mL and introduced into the mass spectrometer via direct infusion.
-
Instrumentation : Electron Ionization (EI) mass spectra were obtained using a Thermo Fisher Scientific ISQ EC single quadrupole GC-MS system.
-
Data Acquisition : The ionization energy was set to 70 eV. Mass spectra were recorded over a mass-to-charge (m/z) range of 40-500 amu.
Visualizations
Comparative Analysis Workflow
The following diagram illustrates the workflow for the comparative spectroscopic analysis of N-benzylcyclopropanamine and its analogs.
Caption: Workflow for Spectroscopic Comparison.
Key Structural Features and Spectroscopic Correlation
This diagram illustrates the correlation between the key structural moieties of the N-benzylcyclopropanamine scaffold and their characteristic spectroscopic signals.
Caption: Structure-Spectra Correlation Map.
References
A Comparative Guide to Purity Assessment of Synthesized N-(4-chlorobenzyl)cyclopropanamine
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, toxicity profiles, and the overall validity of a study. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized N-(4-chlorobenzyl)cyclopropanamine, a novel compound with potential applications in medicinal chemistry. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
This compound's structure, featuring a cyclopropylamine moiety and a chlorobenzyl group, necessitates a multi-faceted analytical approach to ensure the absence of starting materials, by-products, and other potential impurities. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in providing a comprehensive purity profile of the target compound.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the desired level of sensitivity and specificity.[1] A combination of chromatographic and spectroscopic methods is often employed for a thorough purity assessment.[2]
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Retention time (t R ), peak area, peak purity. | High resolution, sensitive, suitable for non-volatile and thermally labile compounds, quantitative. | Requires a suitable chromophore for UV detection, solvent consumption. | >99.5% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Retention time (t R ), mass-to-charge ratio (m/z) of the molecular ion and fragment ions. | High sensitivity, excellent for volatile impurities, provides structural information. | Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures. | >99.8% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing information about the chemical environment of the nuclei. | Chemical shift (δ), integration, coupling constants (J). | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR), non-destructive. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | >99.0% (by qNMR) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL.
Data Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Method:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Analysis: Purity is assessed by the relative area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with the expected fragmentation pattern for this compound to confirm its identity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation: A precisely weighed amount of the synthesized compound and the internal standard are dissolved in the deuterated solvent.
-
Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used to ensure full relaxation and accurate integration.
Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[3]
Mandatory Visualizations
To better illustrate the experimental and logical workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow for Purity Assessment of Synthesized Compounds.
Caption: Interrelationship of Analytical Techniques for Purity Analysis.
References
Benchmarking N-(4-chlorobenzyl)cyclopropanamine Against Known Monoamine Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative monoamine oxidase (MAO) inhibitor, N-(4-chlorobenzyl)cyclopropanamine, against a panel of well-established MAO inhibitors. The structural motif of a cyclopropylamine is present in several known mechanism-based inactivators of flavin-dependent enzymes, including MAO-A and MAO-B. This suggests that this compound is a strong candidate for MAO inhibition.
This document presents a compilation of inhibitory activities for known MAO inhibitors, a detailed experimental protocol for determining the inhibitory potency of this compound, and a visual representation of the proposed inhibitory mechanism.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known MAO inhibitors against the two primary isoforms, MAO-A and MAO-B. These values serve as a benchmark for evaluating the potential potency and selectivity of this compound.
| Inhibitor | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| Clorgyline | Irreversible, Selective | 0.0012[1] | 1.9[1] | MAO-A |
| Selegiline (Deprenyl) | Irreversible, Selective | 23[2] | 0.051[2] | MAO-B |
| Pargyline | Irreversible, Selective | 0.01152[3] | 0.0082[3][4] | MAO-B |
| Moclobemide | Reversible, Selective | 10[5] | >1000[5] | MAO-A |
| Safinamide | Reversible, Selective | 580[6] | 0.098[6][7] | MAO-B |
| Tranylcypromine | Irreversible, Non-Selective | 2.3[8][9] | 0.95[8][9] | Non-Selective |
| Phenelzine | Irreversible, Non-Selective | ~0.9 (combined MAO)[10] | ~0.9 (combined MAO)[10] | Non-Selective |
| This compound | Putative Irreversible Inhibitor | To Be Determined | To Be Determined | To Be Determined |
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action for cyclopropylamine-based MAO inhibitors and the general workflow for determining inhibitory constants.
Caption: Proposed mechanism of MAO inactivation by this compound.
Caption: Workflow for determining IC50 values using the MAO-Glo™ Assay.
Experimental Protocols
MAO-Glo™ Assay for Determining Inhibitor Potency
This protocol describes a luminescent, homogeneous assay for the measurement of monoamine oxidase (MAO) activity and the determination of inhibitor IC50 values. The MAO-Glo™ Assay is based on the MAO-dependent conversion of a luminogenic substrate into luciferin, which is then quantified in a coupled reaction with luciferase.
Materials:
-
MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar), which includes:
-
Luminogenic MAO Substrate
-
MAO Reaction Buffer
-
Luciferin Detection Reagent
-
Reconstitution Buffer
-
-
Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich)
-
This compound (test inhibitor)
-
Known MAO inhibitors (e.g., Clorgyline, Selegiline for controls)
-
DMSO (for dissolving compounds)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Luciferin Detection Reagent by adding Reconstitution Buffer as per the manufacturer's instructions. Allow it to equilibrate to room temperature for at least 20 minutes.
-
Prepare stock solutions of the test inhibitor and known inhibitors in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stocks in MAO Reaction Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Protocol:
-
In a 96-well plate, add 12.5 µL of MAO Reaction Buffer containing the appropriate concentration of the test inhibitor or control compound. Include "no inhibitor" wells that receive buffer with the same final DMSO concentration.
-
Add 12.5 µL of either MAO-A or MAO-B enzyme, diluted in MAO Reaction Buffer, to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzymes.
-
To initiate the enzymatic reaction, add 25 µL of the luminogenic MAO Substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate the luminescent signal by adding 50 µL of the prepared Luciferin Detection Reagent to each well.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no enzyme" control wells from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control wells (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using a suitable software package (e.g., GraphPad Prism).
-
This comprehensive approach will enable a robust evaluation of this compound's inhibitory activity against MAO-A and MAO-B, providing a clear benchmark against established inhibitors in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. benchchem.com [benchchem.com]
- 6. MAO-Glo™ Assay Systems [promega.kr]
- 7. promega.com [promega.com]
- 8. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling N-(4-chlorobenzyl)cyclopropanamine
This guide provides crucial safety and logistical information for the handling and disposal of N-(4-chlorobenzyl)cyclopropanamine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-[(4-Chlorophenyl)methyl]cyclopropanamine |
| CAS Number | 19271-24-0 |
| Molecular Formula | C10H12ClN[1] |
| Physical Form | Liquid |
| Purity | >95% |
| Storage Temperature | 2-8°C, protect from light |
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects.
Hazard Statements:
-
Harmful if swallowed.
-
Causes severe skin burns and eye damage.[2]
-
May cause an allergic skin reaction.
-
Harmful to aquatic life with long-lasting effects.
Signal Word: Danger[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following equipment must be worn when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves provide short-term protection. Consult the glove manufacturer's resistance guide for extended use.[3] |
| Body Protection | Protective clothing | A Nomex® laboratory coat should be worn over cotton clothing. Ensure the lab coat is buttoned and fits properly.[3] |
| Eye and Face Protection | Safety glasses and face shield | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield is required when there is a risk of splashing.[3] |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot (closed-toe and closed-heel).[3] |
| Respiratory Protection | Respirator (if necessary) | Use a NIOSH-approved respirator if engineering controls (e.g., fume hood) are insufficient to maintain exposure below permissible limits.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for safely managing this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition from the work area.[4]
-
Keep containers tightly closed when not in use.[5]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of damage before use.
3. Chemical Handling:
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
4. Storage:
-
Store in a locked, designated corrosives area.[2]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Store under an inert atmosphere.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste, including unused chemical and contaminated materials (e.g., gloves, paper towels), in a suitable, closed, and clearly labeled container.[2]
-
Do not mix with other waste streams.
2. Storage of Waste:
-
Store the waste container in a designated, secure area away from incompatible materials.
3. Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant.[2]
-
Do not allow the product to enter drains or surface water.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
First-Aid Measures:
-
General Advice: Immediately call a POISON CENTER or doctor/physician.[2] Show them the Safety Data Sheet.
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] If skin irritation or a rash occurs, get medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[5]
Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material.
-
Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[2]
-
Do not flush the spill into surface water or the sanitary sewer system.[2]
Emergency Response Workflow
Caption: Protocol for responding to a chemical spill or exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
